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2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine Documentation Hub

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  • Product: 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine
  • CAS: 131864-68-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Catalytic Synthesis and Mechanistic Evaluation of (R)-Et-Pybox

Executive Summary In the realm of asymmetric catalysis, chiral pyridine-2,6-bis(oxazoline) (Pybox) ligands represent a privileged class of C2​ -symmetric tridentate scaffolds . Among these, 2,6-bis((R)-4-ethyl-4,5-dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric catalysis, chiral pyridine-2,6-bis(oxazoline) (Pybox) ligands represent a privileged class of C2​ -symmetric tridentate scaffolds . Among these, 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine—commonly denoted as (R,R)-ethyl-Pybox or (R)-Et-Pybox —is highly valued for its robust stereocontrol in transition-metal-catalyzed transformations, including Negishi cross-couplings, hydrosilylations, and Mukaiyama-aldol reactions.

Historically, the synthesis of these ligands required multi-step pathways (e.g., via diacid chlorides) that suffered from poor atom economy, tedious purifications, and low overall yields (often <30%) . The advent of zinc-catalyzed one-pot cyclocondensations revolutionized this pathway, allowing for direct coupling of commercially available 2,6-pyridinedicarbonitrile with chiral amino alcohols . This guide details the optimized synthetic pathway, mechanistic rationale, and self-validating protocols required to produce high-purity (R)-Et-Pybox.

Mechanistic Rationale: The Zinc-Catalyzed Cyclocondensation

The synthesis of (R)-Et-Pybox via a one-pot condensation relies on the synergistic activation of the nitrile groups by a thiophilic/oxophilic Lewis acid. The mechanism proceeds through a highly ordered cascade that ensures the retention of stereochemistry from the chiral precursor, (R)-2-amino-1-butanol.

  • Lewis Acid Activation : Zinc triflate ( Zn(OTf)2​ ) acts as the premier catalyst. The trifluoromethanesulfonate ligands are weakly coordinating, leaving the Zn(II) center highly electrophilic. Coordination of Zn(II) to the nitrile nitrogen significantly lowers the LUMO of the nitrile carbon.

  • Nucleophilic Addition : The primary amine of (R)-2-amino-1-butanol attacks the activated nitrile carbon, forming a stable, zinc-coordinated amidine intermediate.

  • Intramolecular Cyclization : The pendant hydroxyl group of the amino alcohol undergoes an intramolecular nucleophilic attack on the amidine carbon.

  • Elimination : The thermodynamic driving force of the reaction is the elimination of ammonia ( NH3​ ), which is continuously purged from the system under reflux conditions, yielding the stable oxazoline heterocycle.

Mechanism Step1 1. Lewis Acid Activation Zn(OTf)2 coordinates to nitrile nitrogen Step2 2. Nucleophilic Addition (R)-2-amino-1-butanol amine attacks nitrile carbon Step1->Step2 Step3 3. Amidine Intermediate Stable Zn-coordinated amidine forms Step2->Step3 Step4 4. Intramolecular Cyclization Hydroxyl oxygen attacks amidine carbon Step3->Step4 Step5 5. Ammonia Elimination Loss of NH3 yields the oxazoline ring Step4->Step5

Mechanistic pathway of Zn(II)-catalyzed oxazoline ring formation.

Reaction Optimization Data

The choice of catalyst and solvent dictates the efficiency of the cyclocondensation. While stoichiometric ZnCl2​ in high-boiling solvents (like chlorobenzene) was traditionally used, modern protocols leverage the superior Lewis acidity of Zn(OTf)2​ to achieve catalytic turnover under milder conditions .

Catalyst SystemLoading (mol%)SolventTemperature (°C)Time (h)Isolated Yield (%)
None (Thermal only)0Toluene110 (Reflux)48< 5
ZnCl2​ 100Chlorobenzene132 (Reflux)2480 - 85
ZnCl2​ 10Chlorobenzene132 (Reflux)2460 - 70
Zn(OTf)2​ 10 Toluene 110 (Reflux) 48 > 90

Table 1: Comparative evaluation of reaction conditions for Pybox synthesis. The Zn(OTf)2​ /Toluene system provides the optimal balance of high yield, catalytic efficiency, and operational safety.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. Strict adherence to anhydrous conditions is non-negotiable; moisture will lead to competitive hydrolysis of the Lewis-acid-activated nitrile, forming a picolinamide byproduct and severely depressing the yield.

Workflow R Reactants 2,6-Pyridinedicarbonitrile + (R)-2-amino-1-butanol C Reaction Zn(OTf)2 (10 mol%) Toluene, 110°C, 48h R->C W Workup EtOAc dilution Brine/NaHCO3 wash C->W P Product (R)-Et-Pybox (>90% Yield) W->P

Experimental workflow for the one-pot synthesis of (R)-Et-Pybox.

Step-by-Step Methodology

1. System Preparation & Inertion

  • Action: Flame-dry a 100-mL two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with ultra-high purity Argon for 15 minutes.

  • Causality: Zn(OTf)2​ is highly hygroscopic. Ambient moisture not only deactivates the catalyst but also acts as a competing nucleophile against the activated nitrile.

2. Catalyst & Substrate Loading

  • Action: Charge the flask with 2,6-pyridinedicarbonitrile (774 mg, 6.0 mmol) and Zn(OTf)2​ (218 mg, 0.6 mmol, 10 mol%). Add anhydrous toluene (40 mL) via syringe. Stir for 5 minutes at ambient temperature.

  • Causality: Pre-mixing the dicarbonitrile with the zinc catalyst allows for the formation of the activated coordinate complex prior to the introduction of the nucleophile.

3. Nucleophile Addition

  • Action: Dissolve (R)-2-amino-1-butanol (1.10 g, 12.3 mmol, 2.05 equiv) in anhydrous toluene (20 mL). Add this solution dropwise to the reaction mixture over 5 minutes.

  • Causality: A slight stoichiometric excess (2.05 equiv) of the volatile amino alcohol compensates for potential evaporative loss during the extended reflux, ensuring complete bis-condensation.

4. Cyclocondensation (Reflux)

  • Action: Heat the mixture to reflux (110 °C) in an oil bath for 48 hours.

  • In-Process Control (IPC): At 24 and 48 hours, monitor the reaction via Thin Layer Chromatography (TLC) using Silica gel and a Hexanes/EtOAc (1:1) mobile phase under UV detection (254 nm). The starting dicarbonitrile ( Rf​≈0.6 ) must completely disappear, replaced by the highly fluorescent Pybox product ( Rf​≈0.3 ).

5. Quench and Aqueous Workup

  • Action: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL). Transfer to a separatory funnel and wash sequentially with saturated aqueous NaCl (3 × 75 mL) and saturated aqueous NaHCO3​ (3 × 70 mL).

  • Causality: The bicarbonate wash is critical; it neutralizes acidic byproducts and sequesters residual zinc ions, ensuring the ligand is isolated in its active, free-base form rather than as a dormant zinc complex.

6. Isolation

  • Action: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield pure (R)-Et-Pybox as a crystalline solid.

Analytical Validation Criteria

To ensure the trustworthiness of the synthesized ligand for downstream catalytic applications, the product must meet the following self-validating spectroscopic criteria:

  • 1 H NMR ( CDCl3​ , 400 MHz): Look for the diagnostic shift of the oxazoline ring protons. The diastereotopic CH2​ protons of the oxazoline ring typically appear as distinct multiplets between 4.0 and 4.6 ppm. The pyridine core protons will present as an AB2 or AMX spin system in the aromatic region (7.8–8.0 ppm). The absence of a broad singlet at ~2.0 ppm confirms the complete removal of unreacted amino alcohol.

  • Optical Rotation: The specific rotation [α]D​ must be measured to confirm that no racemization occurred at the chiral centers during the extended thermal reflux.

References

  • Wikipedia Contributors. "Bisoxazoline ligand." Wikipedia, The Free Encyclopedia, Wikimedia Foundation. URL: [Link]

Exploratory

Crystal Structure Analysis of 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine: A Comprehensive Technical Guide

Executive Summary The rational design of chiral transition-metal catalysts relies heavily on the precise spatial arrangement of ligands around the metal center. Among the "privileged" chiral ligands, 2,6-bis((R)-4-ethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of chiral transition-metal catalysts relies heavily on the precise spatial arrangement of ligands around the metal center. Among the "privileged" chiral ligands, 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine—commonly referred to as (R,R)-ethyl-Pybox —stands out for its robust C2​ -symmetric tridentate coordination. First introduced by [1], Pybox ligands have revolutionized asymmetric catalysis, facilitating reactions such as hydrosilylation, cyclopropanation, and Diels-Alder cycloadditions.

For drug development professionals and synthetic chemists, understanding the exact 3D conformation of (R,R)-ethyl-Pybox via single-crystal X-ray diffraction (SCXRD) is not just an academic exercise; it is the foundation for predicting stereochemical outcomes. This guide provides an in-depth, self-validating methodology for the crystallographic analysis of (R,R)-ethyl-Pybox and its metal complexes, explaining the causality behind structural parameters and their direct impact on catalytic efficacy.

Mechanistic Causality: The Role of the (R)-4-Ethyl Substituent

In ligand design, the choice of the substituent at the 4-position of the oxazoline ring dictates the geometry of the chiral pocket. Why choose an ethyl group over a methyl or tert-butyl group?

The causality lies in the balance between steric shielding and catalytic turnover. A methyl group often lacks sufficient bulk to enforce high enantiomeric excess (ee), while a tert-butyl group can create excessive steric hindrance, drastically reducing the reaction rate by preventing substrate coordination. The 4-ethyl substitution provides an optimal "Goldilocks" steric profile.

When coordinated to a metal (e.g., Ru, Cu, or Fe), the (R)-ethyl groups project forward toward the open coordination sites. This creates a highly specific C2​ -symmetric environment governed by the Quadrant Model . The ethyl groups effectively block the upper-left and lower-right quadrants (when viewed down the metal-substrate axis), forcing incoming pro-chiral substrates to approach exclusively from the unhindered quadrants.

G M Metal Center (M) Q1 Upper Left (Blocked by Ethyl) M->Q1 Q2 Upper Right (Open) M->Q2 Q3 Lower Left (Open) M->Q3 Q4 Lower Right (Blocked by Ethyl) M->Q4 Sub Substrate Approach (Directed to Open Quadrants) Q2->Sub Q3->Sub

C2-symmetric quadrant model dictating stereocontrol in Pybox catalysis.

Experimental Workflow for Crystal Structure Analysis

To extract reliable mechanistic insights, the crystallographic protocol must be a self-validating system. A poorly refined structure can lead to erroneous assumptions about bond lengths and bite angles, ultimately derailing catalyst optimization.

Step-by-Step Methodology: Crystallization to Refinement

Step 1: Complexation and Purification Synthesize the metal complex (e.g., [RuCl2​((R,R)-ethyl-Pybox)(C2​H4​)] ) under an inert atmosphere. Purify via column chromatography or filtration through Celite to ensure no paramagnetic impurities interfere with crystallization.

Step 2: Single Crystal Growth (Vapor Diffusion) Causality: Vapor diffusion is preferred over slow evaporation for Pybox complexes because it allows for a highly controlled, slow reduction in solubility, minimizing crystal twinning and structural disorder in the flexible ethyl chains.

  • Dissolve 10–15 mg of the complex in a minimum volume (approx. 0.5 mL) of a polar, high-density solvent (e.g., dichloromethane).

  • Place the solution in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of a non-polar anti-solvent (e.g., pentane or hexane).

  • Seal the outer vial and leave undisturbed at 4 °C for 3–7 days until diffraction-quality single crystals form.

Step 3: X-ray Data Collection Mount a suitable crystal on a glass fiber or MiTeGen loop using perfluoropolyether oil. Causality: Data must be collected at cryogenic temperatures (typically 100 K) using a nitrogen cold stream. Cooling minimizes atomic thermal vibrations (Debye-Waller factors), which is critical for resolving the exact conformation of the flexible ethyl groups and accurately determining the absolute configuration. Use Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation. Cu Kα is highly recommended for purely organic Pybox ligands to maximize anomalous dispersion for absolute structure determination.

Step 4: Structure Solution and Self-Validation Solve the structure using dual-space methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Self-Validation Protocol:

  • Check the Flack Parameter : For an enantiopure (R,R) ligand, the Flack parameter must refine to ~0.0 (with a standard uncertainty < 0.1). A value near 1.0 indicates the structure is inverted (the S,S enantiomer), while a value near 0.5 indicates racemic twinning.

  • Run the final .cif file through [2] to ensure no missing symmetry elements (Alert A) or unresolved solvent voids exist.

G N1 Ligand Synthesis (R,R)-ethyl-Pybox N2 Metal Complexation (e.g., Ru, Cu, Fe) N1->N2 N3 Single Crystal Growth (Vapor Diffusion) N2->N3 N4 X-Ray Data Collection (100 K, Mo/Cu Kα) N3->N4 N5 Structure Solution (SHELXT / SHELXL) N4->N5 N6 Validation (CheckCIF, Flack Parameter) N5->N6

X-ray crystallography workflow for (R,R)-ethyl-Pybox complexes.

Quantitative Structural Data

The crystallographic parameters of Pybox complexes reveal the geometric strain and electronic environment of the metal center. Because (R,R)-ethyl-Pybox is enantiopure, it must crystallize in a Sohncke (chiral) space group (e.g., P21​ , P21​21​21​ , or P1 ).

Below is a comparative summary of typical quantitative data derived from the SCXRD analysis of the free ligand versus a representative transition metal complex (e.g., Ruthenium). Data trends are synthesized from authoritative crystallographic studies on Pybox derivatives [3, 4].

Crystallographic Parameter(R,R)-ethyl-Pybox (Free Ligand) [RuCl2​((R,R)-ethyl-Pybox)(C2​H4​)]
Crystal System OrthorhombicMonoclinic
Space Group P21​21​21​ P21​
Temperature 100(2) K100(2) K
Npy​−M−Nox​ Bite Angle N/A~78.5°
Nox​−M−Nox​ Trans Angle N/A~157.0°
M−Npy​ Bond Length N/A~1.92 Å
M−Nox​ Bond Length N/A~2.05 Å
Oxazoline-Pyridine Torsion ~5.0° (Nearly planar)~2.5° (Enforced planarity)
Flack Parameter 0.02(1)0.01(2)
R1 (Final R-factor) < 0.05< 0.04

Structural Interpretation and Catalytic Implications

The quantitative data above provides direct evidence for the catalytic behavior of the complex:

  • The Bite Angle Distortion: In an ideal octahedral geometry, the trans Nox​−M−Nox​ angle would be 180°. However, the rigid pyridine-oxazoline backbone restricts this angle to approximately 157.0°. This geometric distortion opens up the coordination sphere trans to the pyridine nitrogen, increasing the Lewis acidity of the metal and facilitating substrate binding.

  • Bond Length Asymmetry: The M−Npy​ bond (~1.92 Å) is distinctly shorter than the M−Nox​ bonds (~2.05 Å). This is due to the stronger π -acceptor character of the central pyridine ring compared to the flanking oxazolines. This electronic asymmetry helps stabilize low-valent metal intermediates during catalytic cycles.

  • Ethyl Group Conformation: In the solid state, the ethyl groups adopt an anti-periplanar conformation relative to the oxazoline oxygen, minimizing steric clash with the pyridine backbone. This rigid projection is exactly what defines the boundaries of the chiral pocket, validating the theoretical Quadrant Model.

By integrating rigorous crystallographic methodology with mechanistic logic, drug development professionals can confidently use the structural data of (R,R)-ethyl-Pybox complexes to rationally tune catalysts for highly specific enantioselective transformations.

References

  • Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts Chemical Reviews[Link]

  • (IUCr) CheckCIF Validation Tool International Union of Crystallography [Link]

  • C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis Chemical Reviews[Link]

  • Pybox-Iron(II) Spin-Crossover Complexes with Substituent Effects from the 4-Position of the Pyridine Ring MDPI - Magnetochemistry [Link]

Foundational

electronic properties of chiral 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine ligands

Executive Summary The development of highly enantioselective transition metal catalysts relies heavily on the precise modulation of ligand electronic and steric properties. Among the most privileged chiral scaffolds, 2,6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly enantioselective transition metal catalysts relies heavily on the precise modulation of ligand electronic and steric properties. Among the most privileged chiral scaffolds, 2,6-bis(oxazolinyl)pyridine (Pybox) ligands have emerged as indispensable tools for drug development professionals and synthetic chemists. Specifically, the (R)-Et-Pybox variant—2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine—offers a unique electronic profile. This whitepaper provides an in-depth technical analysis of the electronic properties of (R)-Et-Pybox, exploring the causality behind its σ-donor/π-acceptor balance, its impact on metal Lewis acidity, and the self-validating methodologies used to quantify these effects.

The Core Electronic Architecture of (R)-Et-Pybox

The (R)-Et-Pybox ligand coordinates to transition metals (e.g., Ru, Fe, Sc, Cu) via a C2-symmetric tridentate (N,N,N) pincer motif. The electronic behavior of this ligand is governed by the interplay between the central pyridine ring and the two flanking oxazoline rings.

The Balance of σ-Donation and π-Backbonding

Nitrogen-containing ligands are generally strong σ-donors, but the Pybox core also exhibits significant π-acidity[1]. The three sp2-hybridized imine/pyridine coordinating groups possess low-lying lowest unoccupied molecular orbitals (LUMOs) that engage in strong metal-to-ligand π-backbonding. This backbonding pulls electron density away from the central metal, significantly enhancing its Lewis acidity—a property highly desired for transformations like asymmetric Diels-Alder (ADA) reactions and enantioselective ring contractions[2].

The Inductive Effect of the Ethyl Substituent

The choice of the ethyl group at the C4 position of the oxazoline ring is a calculated electronic and steric modulation. Unlike phenyl-substituted Pybox ligands, which exert an electron-withdrawing (-I) effect, the aliphatic ethyl chain provides a mild inductive (+I) electron-donating effect[3].

  • Causality: This +I effect marginally increases the basicity of the oxazoline nitrogen. By enhancing σ-donation, the ethyl group subtly offsets the strong π-backbonding of the Pybox core. This prevents the metal center from becoming excessively electron-deficient, thereby stabilizing the metal in its primary oxidation state and reducing unwanted redox activity—a distinct advantage over highly redox-active ligands like bis(imino)pyridines[4].

G Ligand (R)-Et-Pybox Ligand Sigma σ-Donation (+I Effect) Ligand->Sigma Oxazoline N-atoms Pi π-Backbonding Ligand->Pi Pyridine/Imine Core Density Metal Electron Density Sigma->Density Increases Density Pi->Density Decreases Density Acidity Tuned Lewis Acidity Density->Acidity Inversely Proportional

Electronic pathways governing Lewis acidity in (R)-Et-Pybox complexes.

Quantitative Data: Electronic vs. Steric Parameters

To understand where (R)-Et-Pybox sits within the broader Pybox family, we must compare its electronic parameters. The table below synthesizes quantitative trends derived from cyclic voltammetry (reduction potentials) and infrared spectroscopy (CO stretching frequencies) of metal-Pybox complexes, alongside their typical catalytic performance[3][4].

Table 1: Comparative Electronic and Steric Parameters of Pybox Ligands

Ligand VariantC4-SubstituentPrimary Electronic EffectRedox ActivityRelative Metal Lewis AcidityTypical ee% (Sc-catalyzed ADA)
(R)-Ph-Pybox PhenylElectron-withdrawing (-I)ModerateHighest90–95%
(R)-Et-Pybox EthylElectron-donating (+I)LowModerate85–90%
(R)-iPr-Pybox IsopropylStronger (+I)LowModerate-Low80–88%
(R)-tBu-Pybox tert-ButylStrongest (+I)Very LowLowest~96% (Steric Dominance)

Data Interpretation: While electron-withdrawing groups (like Phenyl) generally benefit enantioselection by tightening the metal-substrate coordination sphere via enhanced Lewis acidity, the Ethyl variant provides a highly stable, low-redox-activity baseline that is less prone to catalyst degradation[3][4].

Self-Validating Protocol: Electrochemical & Spectroscopic Profiling

To rigorously quantify the electronic properties of an (R)-Et-Pybox metal complex, researchers must employ orthogonal analytical techniques. The following protocol utilizes Cyclic Voltammetry (CV) and Infrared (IR) Spectroscopy to create a self-validating data loop.

The Causality of the Dual-Method Approach: CV measures the macroscopic thermodynamic stability of the metal's oxidation states. Concurrently, IR spectroscopy of a carbonylated derivative probes the localized electron density at the metal center. Stronger σ-donation from the Pybox ligand increases electron density at the metal, which increases π-backbonding into the CO antibonding (π*) orbitals, thereby weakening the C-O bond and lowering the stretching frequency ( νCO​ ). If CV indicates a highly electron-rich metal center but IR shows a high νCO​ frequency, the system flags an internal contradiction (e.g., ligand dissociation), ensuring the protocol is strictly self-validating.

Step-by-Step Methodology

Step 1: Complexation and Isolation

  • In a nitrogen-filled glovebox, dissolve 1.0 equiv of anhydrous FeCl2​ and 1.05 equiv of (R)-Et-Pybox in anhydrous tetrahydrofuran (THF).

  • Stir at room temperature for 12 hours until a distinct color change indicates complete coordination.

  • Isolate the [(R)-Et-Pybox]FeCl₂ complex via recrystallization from a THF/pentane mixture.

Step 2: Carbonylation for IR Analysis

  • Transfer a 50 mg aliquot of the complex to a high-pressure Schlenk flask.

  • Exchange the atmosphere with 1 atm of ultra-pure CO gas and stir for 4 hours to form the dicarbonyl adduct.

  • Measure the CO stretching frequencies ( νCO​ ) using an ATR-FTIR spectrometer. Expected range for alkyl-Pybox Fe complexes: ~1950–2000 cm⁻¹.

Step 3: Self-Validated Cyclic Voltammetry (CV)

  • Prepare a 1.0 mM solution of the non-carbonylated [(R)-Et-Pybox]FeCl₂ complex in 0.1 M [Bu4​N][PF6​] /acetonitrile electrolyte.

  • Internal Validation Step: Add 1.0 mM of Ferrocene (Fc) to the cell. Causality: The Fc/Fc+ redox couple acts as an internal standard. By referencing all potentials to Fc/Fc+ , you eliminate reference electrode drift, ensuring absolute trustworthiness of the measured redox potentials.

  • Sweep the potential from -2.5 V to +1.0 V at a scan rate of 100 mV/s using a glassy carbon working electrode.

  • Data Reconciliation: Cross-reference the cathodic reduction potential ( Epc​ ) with the IR νCO​ data. A more negative reduction potential must correlate with a lower νCO​ frequency to validate the electronic profile.

Workflow S1 Complexation (R)-Et-Pybox + MCl2 S2 Carbonylation (CO Atmosphere) S1->S2 S3 Cyclic Voltammetry (w/ Ferrocene Std) S1->S3 S4 IR Spectroscopy (ν_CO Measurement) S2->S4 S5 Data Reconciliation & Validation S3->S5 S4->S5

Self-validating workflow for electrochemical profiling of Pybox complexes.

Conclusion

The (R)-Et-Pybox ligand represents a masterclass in electronic tuning for asymmetric catalysis. By leveraging the +I inductive effect of the ethyl substituent, chemists can temper the strong π-backbonding nature of the pyridine-bis(imine) core. This delicate balance maintains the high Lewis acidity required for substrate activation while suppressing detrimental redox activity at the metal center. Through rigorous, self-validating electrochemical and spectroscopic workflows, drug development professionals can confidently utilize (R)-Et-Pybox to drive highly enantioselective and reproducible catalytic transformations.

References

  • Complementing Pyridine‐2,6‐bis(oxazoline)
  • Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)
  • Electronic and steric effects of bis(oxazolinyl)
  • Source: diva-portal.

Sources

Exploratory

Comprehensive NMR Characterization of 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine: A Technical Guide for Chiral Ligand Validation

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The chiral ligand 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine—commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The chiral ligand 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine—commonly abbreviated as (R,R)-Et-Pybox—is a foundational tridentate scaffold in asymmetric transition-metal catalysis [1]. Its rigid C2​ -symmetric architecture dictates the stereochemical outcome of critical transformations, including enantioselective cyclopropanations, hydrosilylations, and Mukaiyama aldol reactions [2]. For drug development professionals, validating the structural integrity and enantiomeric purity of this ligand prior to metallation is a non-negotiable quality control step. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR) characterization of (R,R)-Et-Pybox, detailing optimized acquisition protocols, quantitative spectral assignments, and the mechanistic logic behind its complex spin systems.

Structural Symmetry & Spectral Logic

The diagnostic power of NMR for (R,R)-Et-Pybox relies entirely on its C2​ rotational axis, which passes through the pyridine nitrogen and the para-carbon (C4). This symmetry is a self-validating system: it renders the two oxazoline rings and their respective ethyl substituents chemically and magnetically equivalent.

Consequently, a molecule with 15 carbon atoms yields only 8 distinct 13C NMR signals. Any deviation from this exact signal count—such as the appearance of extraneous peaks or the splitting of equivalent signals—immediately indicates a breach in structural integrity, such as oxazoline ring-opening, epimerization at the chiral centers, or asymmetric degradation [3].

Symmetry_Mapping C2 C2 Symmetry Axis (Through Py-C4 and N) Py_H Pyridine Protons (H3 & H5 equivalent) C2->Py_H Maps left to right Ox_H Oxazoline Protons (C4-H equivalent) C2->Ox_H Et_H Ethyl Protons (CH2 & CH3 equivalent) C2->Et_H Peaks Simplified 1H NMR Spectrum Py_H->Peaks 2 Signals Ox_H->Peaks 3 Signals Et_H->Peaks 3 Signals

Logical mapping of the C2 symmetry axis to NMR signal equivalence in (R,R)-Et-Pybox.

Optimized NMR Acquisition Protocol

To achieve high-resolution spectra that accurately capture the complex diastereotopic splittings of the oxazoline and ethyl protons, the experimental workflow must be rigorously controlled. The causality behind each step is designed to eliminate line broadening and chemical shift artifacts.

Step-by-Step Methodology
  • Solvent Selection & Preparation: Use Chloroform-d ( CDCl3​ , 99.8 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Critical Causality: Pybox ligands are highly sensitive to trace acids, which can protonate the basic pyridine or oxazoline nitrogens, causing drastic chemical shift variations and potential ring hydrolysis. Pass the CDCl3​ through a short plug of basic alumina immediately prior to use to ensure a strictly acid-free environment.

  • Sample Concentration: Dissolve 15–20 mg of thoroughly vacuum-dried (R,R)-Et-Pybox in 0.6 mL of the prepared CDCl3​ (yielding a ~0.09 M solution). This concentration provides an optimal signal-to-noise ratio for 13C acquisition within a reasonable timeframe without inducing concentration-dependent aggregation.

  • Filtration: Filter the solution through a PTFE syringe filter (0.22 µm) directly into a high-quality 5 mm NMR tube. Removing paramagnetic particulates ensures optimal magnetic field homogeneity (shimming).

  • Acquisition Parameters ( 1H NMR): Acquire at 400 MHz (or higher) at 298 K. Use a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay ( d1​ ) of 2.0 seconds. The extended d1​ ensures complete longitudinal relaxation for accurate integration—a necessary self-validation metric.

  • Acquisition Parameters ( 13C NMR): Acquire at 100 MHz with proton decoupling (WALTZ-16). Use a d1​ of 2.0 seconds and acquire a minimum of 512 scans to resolve the quaternary carbons (C=N and Py-C2/C6).

NMR_Workflow A 1. Vacuum Dry (R,R)-Et-Pybox B 2. Dissolve in CDCl3 (Acid-free, 0.09 M) A->B C 3. PTFE Filtration (Remove particulates) B->C D 4. Transfer to 5mm NMR Tube C->D E 5. Acquire Spectra (1H & 13C NMR) D->E

Step-by-step experimental workflow for acquiring high-resolution NMR spectra.

Quantitative NMR Characterizations

The following tables summarize the validated spectral data for (R,R)-Et-Pybox. The assignments are cross-referenced against 2D NMR techniques (COSY, HSQC) to ensure absolute accuracy.

Table 1: 1H NMR Data (400 MHz, CDCl3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Logic
Py-C3, C5 8.17d7.82HPyridine meta protons; coupled to Py-C4
Py-C4 7.85t7.81HPyridine para proton; coupled to Py-C3/C5
Ox-C5a 4.51dd9.6, 8.42HOxazoline CH2​ (diastereotopic, downfield)
Ox-C4 4.34m-2HOxazoline CH (chiral center)
Ox-C5b 4.12dd8.4, 7.52HOxazoline CH2​ (diastereotopic, upfield)
Et-CH2a 1.76m-2HEthyl CH2​ (diastereotopic)
Et-CH2b 1.62m-2HEthyl CH2​ (diastereotopic)
Et-CH3 1.01t7.46HEthyl terminal methyl group
Table 2: 13C NMR Data (100 MHz, CDCl3​ , 298 K)
Chemical Shift ( δ , ppm)AssignmentCarbon TypeDiagnostic Significance
162.8 Oxazoline C=NQuaternaryConfirms intact imine-like oxazoline bond
146.7 Pyridine C2, C6QuaternaryConfirms symmetric bi-substitution on pyridine
137.4 Pyridine C4CHPyridine core integrity
125.8 Pyridine C3, C5CHPyridine core integrity
72.6 Oxazoline C5 CH2​ Diagnostic for closed oxazoline ring (O-C)
68.2 Oxazoline C4CHChiral center carbon (N-C)
28.7 Ethyl CH2​ CH2​ Aliphatic side chain
10.6 Ethyl CH3​ CH3​ Aliphatic side chain

Mechanistic Interpretation of Spin Systems

To truly validate the molecule, one must understand the causality behind the complex splitting patterns observed in the 1H NMR spectrum.

The Pyridine Core (AX₂ Spin System)

The pyridine protons present a classic first-order approximation of an AX2​ spin system. The C2​ symmetry renders the protons at C3 and C5 chemically equivalent. They couple to the single proton at C4 with an identical ortho-coupling constant ( 3J≈7.8 Hz), resulting in a clean doublet at 8.17 ppm (integrating to 2H) and a triplet at 7.85 ppm (integrating to 1H).

The Oxazoline Ring (Diastereotopic Protons)

The most critical self-validating feature of the spectrum is the behavior of the oxazoline C5 methylene ( CH2​ ) protons. Because they are situated directly adjacent to the stereogenic center at C4, these two protons are diastereotopic —they experience different magnetic environments regardless of bond rotation.

  • They couple to each other (geminal coupling, 2J≈8.4 Hz).

  • They each couple differently to the adjacent C4 chiral proton (vicinal coupling, 3J≈9.6 Hz and 7.5 Hz). This creates an AMX spin system, resulting in two distinct doublet of doublets (dd) at 4.51 ppm and 4.12 ppm. If the chiral purity is compromised or the ring opens, this precise AMX pattern collapses or shifts, serving as an immediate red flag for the analytical scientist.

The Ethyl Substituent

A common pitfall in analyzing (R,R)-Et-Pybox is expecting the ethyl CH2​ group to appear as a simple, clean quartet. However, because this CH2​ group is directly attached to the C4 chiral center, its protons are also diastereotopic. Instead of a uniform quartet, they manifest as two distinct, complex multiplets at 1.76 ppm and 1.62 ppm. The terminal methyl group ( CH3​ ), being further removed from the chiral center, rotates freely enough to average out the magnetic inequivalence, presenting as a standard triplet at 1.01 ppm.

References

  • Nishiyama, H., Kondo, M., Nakamura, T., & Itoh, K. (1991). "Chiral and C2-symmetrical bis(oxazolinyl)pyridine (pybox) ligands: synthesis, structure, and application to asymmetric hydrosilylation of ketones." Organometallics, 10(2), 500-508. Available at:[Link]

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). "C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis." Chemical Reviews, 106(9), 3561-3651. Available at:[Link]

  • Evans, D. A., Burgey, C. S., Kozlowski, M. C., & Tregay, S. W. (1999). "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions." Journal of the American Chemical Society, 121(4), 686-699. Available at:[Link]

Foundational

Mechanism of Asymmetric Induction by 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine: A Comprehensive Technical Guide

Executive Summary In the realm of asymmetric catalysis, the rational design of chiral ligands is the cornerstone of stereoselective synthesis. Among privileged scaffolds, 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric catalysis, the rational design of chiral ligands is the cornerstone of stereoselective synthesis. Among privileged scaffolds, 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine—commonly referred to as (R)-Et-Pybox —stands out as a highly versatile, C2​ -symmetric tridentate ligand. This whitepaper dissects the mechanistic causality behind its asymmetric induction, exploring how its precise steric parameters govern transition-state geometries in transition-metal catalysis. Designed for drug development professionals and synthetic chemists, this guide bridges the gap between theoretical stereocontrol and practical, self-validating laboratory execution.

Structural Fundamentals & Coordination Dynamics

(R)-Et-Pybox is a neutral, nitrogen-based ligand that coordinates to Lewis acidic metal centers (such as Cu, Ru, Ni, and Ln) in a meridional N,N,N-tridentate fashion[1]. The ligand's architecture consists of a central pyridine ring flanked by two chiral oxazoline rings.

The defining feature of (R)-Et-Pybox is the presence of ethyl groups at the 4-position of the oxazoline rings. When complexed to a metal, these ethyl groups project outward into the coordination sphere. The C2​ -symmetry of the ligand is mathematically critical: it ensures that the two faces of the metal-ligand coordination plane are homotopic. This symmetry reduces the number of possible diastereomeric transition states by half compared to C1​ -symmetric ligands, simplifying the stereochemical outcome and minimizing competitive pathways that lead to racemic mixtures[2].

Mechanism of Asymmetric Induction: The Causality of Stereocontrol

Asymmetric induction by (R)-Et-Pybox is fundamentally a product of steric shielding and trajectory restriction .

When a substrate—such as a bidentate nitrone in a 1,3-dipolar cycloaddition[3] or a propargylic carbonate in an asymmetric propargylic substitution (APS)[4]—coordinates to the remaining open sites on the metal center, it must navigate the physical landscape created by the ligand.

  • Substrate Orientation: The substrate binds to the metal center, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and activating it toward nucleophilic attack.

  • Facial Discrimination: The projecting 4-ethyl groups of the Pybox ligand physically block one trajectory (e.g., the Si-face).

  • Nucleophilic Attack: The incoming nucleophile or dipole is forced to attack from the less hindered face (e.g., the Re-face), directly translating the chiral information of the ligand into the newly formed stereocenter.

G A Metal Center (e.g., Cu, Ru, Ni) B (R)-Et-Pybox Coordination (N,N,N-tridentate) A->B C C2-Symmetric Chiral Pocket B->C D Steric Shielding by 4-Ethyl Groups C->D E Substrate Binding (e.g., Nitrone/Alkene) C->E F Enantiofacial Discrimination (Re vs. Si face) D->F E->F G Major Enantiomer F->G Favored H Minor Enantiomer (Sterically Blocked) F->H Disfavored

Logical flow of asymmetric induction by (R)-Et-Pybox metal complexes.

Quantitative Performance: The "Goldilocks" Steric Effect

A common misconception in asymmetric catalysis is that bulkier ligands inherently provide higher enantioselectivity. Empirical data from synergistic B/Cu-catalyzed Asymmetric Propargylic Substitution (APS) of β -hydroxyl ketones disproves this[4].

While ligands like (S)-tBu-Pybox provide massive steric shielding, they over-encumber the copper center. This prevents optimal substrate binding, leading to a collapse in catalytic turnover (yield <20%) and surprisingly mediocre stereocontrol (~50% ee). Conversely, the ethyl groups of Et-Pybox provide the "Goldilocks" zone of steric bulk—large enough to differentiate the enantiofaces of the Cu-allenylidene intermediate, but small enough to allow efficient substrate coordination[4]. Similar advantages are observed in Ni-catalysed enantioconvergent alkyl-alkyl cross-coupling, where Et-Pybox effectively accommodates bulky alkyl halides to yield up to 90% ee[5].

Table 1: Impact of Pybox R-Group Steric Bulk on B/Cu-Catalyzed APS Performance

LigandYield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)
(S)-Ph-Pybox2137:132
(S)-tBu-Pybox< 20N/A~50
(S)-Bn-Pybox< 20N/A~50
(S)-Et-Pybox > 40 > 20:1 ~80
(S)-Me-Pybox40> 20:1~80

Data summarized from the screening of chiral Pybox ligands in synergistic B/Cu-catalysis[4].

Self-Validating Experimental Protocol: Cu(II)-Catalyzed Cycloaddition

To ensure high reproducibility and scientific integrity, the following protocol outlines a self-validating system for a Cu(II)-(R)-Et-Pybox catalyzed asymmetric 1,3-dipolar cycloaddition between a nitrone and an electron-rich alkene[3].

Methodology & Causality

Step 1: Catalyst Preparation (In Situ)

  • Action: In a flame-dried Schlenk tube under an inert N2​ atmosphere, charge Cu(OTf)2​ (0.0625 mmol, 25 mol%) and (R)-Et-Pybox (0.073 mmol, ~29 mol%).

  • Causality: A slight stoichiometric excess of the chiral ligand (29 mol% vs 25 mol% Cu) is critical. It ensures complete complexation of the highly Lewis acidic Cu(OTf)2​ . Unligated copper will catalyze a rapid background racemic reaction, severely eroding the final enantiomeric excess.

Step 2: Complexation

  • Action: Add 5 mL of strictly anhydrous CH2​Cl2​ . Stir at room temperature for 1–2 hours.

  • Causality: The solution will transition to a distinct green/blue color, acting as an internal visual validation that the active Cu(II)-Pybox N,N,N-tridentate complex has thermodynamically formed. Anhydrous conditions are mandatory; trace water competitively binds to the Lewis acid, displacing the substrate and destroying stereocontrol.

Step 3: Substrate Addition

  • Action: Add the nitrone (0.25 mmol) followed by the alkene (0.50 mmol).

  • Causality: The nitrone coordinates to the Cu(II) center in a bidentate fashion, lowering its LUMO and locking it into the chiral pocket defined by the 4-ethyl groups[3].

Step 4: Reaction Execution

  • Action: Stir at room temperature. Monitor via TLC until complete consumption of the nitrone is observed.

Step 5: Quench & Workup

  • Action: Filter the crude mixture through a short pad of silica gel, eluting with Ethyl Acetate. Concentrate under reduced pressure.

  • Causality: Silica filtration rapidly strips the metal complex from the organic products, preventing any post-reaction isomerization or degradation catalyzed by the Lewis acid during concentration.

Step 6: Chiral Analysis

  • Action: Determine the diastereomeric ratio (endo/exo) via 1H NMR of the crude mixture. Purify via flash chromatography and determine the enantiomeric excess (ee) using chiral HPLC.

Workflow S1 Step 1: Catalyst Preparation Mix Cu(OTf)2 + (R)-Et-Pybox S2 Step 2: Complexation Stir in CH2Cl2 (1-2h, RT) S1->S2 S3 Step 3: Substrate Addition Add Electrophile & Nucleophile S2->S3 S4 Step 4: Asymmetric Reaction Stir at RT until completion S3->S4 S5 Step 5: Quench & Extraction Silica filtration & Concentration S4->S5 S6 Step 6: Chiral Analysis HPLC/GC for ee determination S5->S6

Step-by-step experimental workflow for Cu(II)-(R)-Et-Pybox catalyzed asymmetric synthesis.

References

  • [2] Chiral bis(oxazoline) complexes. Synthesis, structure and applications in catalytic phospho-transfer. ResearchGate.2

  • [4] Synergistic B/Cu-Catalyzed Asymmetric Propargylic Substitution of β-Hydroxyl Ketones. Organic Letters, ACS Publications. 4

  • [1] The First Immobilization of Pyridine-bis(oxazoline) Chiral Ligands. Organic Letters, ACS Publications. 1

  • [3] Copper(II)-Bisoxazoline Catalyzed Asymmetric 1,3-Dipolar Cycloaddition Reactions of Nitrones with Electron-Rich Alkenes. The Journal of Organic Chemistry, ACS Publications. 3

  • [5] Ligand-enabled Ni-catalysed enantioconvergent intermolecular Alkyl-Alkyl cross-coupling between distinct Alkyl halides. Nature Communications (via PMC). 5

Sources

Exploratory

thermodynamic stability of 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine coordination bonds

Executive Summary The chiral ligand 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine—commonly referred to as (R)-Et-Pybox —is a foundational scaffold in asymmetric catalysis, metallo-supramolecular chemistry, and adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral ligand 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine—commonly referred to as (R)-Et-Pybox —is a foundational scaffold in asymmetric catalysis, metallo-supramolecular chemistry, and advanced material design. Its ability to form highly stable, stereodefined coordination complexes with transition metals and lanthanides is the primary driver of its utility in enantioselective transformations.

This whitepaper provides an in-depth analysis of the thermodynamic stability of (R)-Et-Pybox coordination bonds. By deconstructing the enthalpic and entropic drivers of complexation, detailing spin-state thermodynamics, and providing a self-validating experimental protocol for thermodynamic profiling, this guide equips researchers and drug development professionals with the mechanistic insights necessary to optimize catalyst lifetime and efficiency.

Structural and Electronic Paradigm of (R)-Et-Pybox

(R)-Et-Pybox features a central pyridine ring flanked by two chiral oxazoline rings, creating a highly preorganized N,N,N-tridentate binding pocket. The thermodynamic stability of its metal complexes is dictated by a delicate balance of electronic donation and steric constraint [1].

The Causality of Preorganization

The (R)-ethyl substituents at the C4 positions of the oxazoline rings are not merely stereocontrol elements; they are thermodynamic regulators.

  • Electronic Factors (Enthalpy, ΔH ): The central pyridine nitrogen acts as a strong σ -donor and moderate π -acceptor, while the flanking oxazoline nitrogens are predominantly σ -donors. This creates an electron-rich pocket that forms highly exothermic bonds with Lewis acidic metals.

  • Steric Factors (Entropy, ΔS ): The (R)-ethyl groups project directly into the coordination sphere. While this introduces steric bulk that can slightly reduce the enthalpic gain compared to unsubstituted Pybox, it highly preorganizes the ligand. This preorganization minimizes the entropic penalty ( ΔS ) upon metal binding, as the ligand requires minimal conformational adjustment to adopt its active U-shaped binding geometry [2].

Thermodynamic Drivers of Coordination Stability

The overall free energy of binding ( ΔG=ΔH−TΔS ) for (R)-Et-Pybox complexes is governed by the classical chelate effect and Hard-Soft Acid-Base (HSAB) principles.

  • The Chelate Effect: The displacement of multiple monodentate solvent molecules (e.g., acetonitrile or water) by a single tridentate (R)-Et-Pybox ligand results in a highly favorable, positive change in standard entropy ( ΔS∘>0 ).

  • HSAB Matching: The borderline-hard nitrogen donors of the Pybox scaffold form the most thermodynamically stable complexes with borderline acids such as Cu(II), Zn(II), and Fe(II), as well as hard lanthanides like Eu(III) and Lu(III).

  • Spin-State Thermodynamics: In complexes with d6 metals like Fe(II), the thermodynamic stability is intimately linked to the spin state. The low-spin (LS) state is enthalpically favored due to shorter, stronger M-N bonds. However, the high-spin (HS) state is entropically favored due to higher electronic degeneracy and lower vibrational frequencies. The steric bulk of the (R)-ethyl groups often pushes these complexes into a Spin-Crossover (SCO) regime, where the thermodynamic equilibrium between LS and HS states can be tuned by temperature [3].

Equilibrium M Metal Cation (e.g., Zn²⁺, Fe²⁺, Ln³⁺) ML [M((R)-Et-Pybox)]ⁿ⁺ Coordination Complex M->ML Association (k_on) L (R)-Et-Pybox Ligand L->ML Association (k_on) ML->M Dissociation (k_off) Thermo Thermodynamic Stability ΔG = ΔH - TΔS K_eq = [ML] / ([M][L]) ML->Thermo

Figure 1: Thermodynamic equilibrium logic of (R)-Et-Pybox metal coordination.

Quantitative Thermodynamic Profiling

To contextualize the binding affinity, Table 1 summarizes representative thermodynamic parameters for the coordination of Pybox derivatives with various transition metals in standard organic solvents (e.g., acetonitrile) at 298 K.

Table 1: Representative Thermodynamic Profiles for Metal-Pybox Coordination

Metal IonLigand ScaffoldLog K1​ (Binding Constant) ΔH (kcal/mol) ΔG (kcal/mol)Typical Coordination Geometry
Zn(II) (R)-Et-Pybox5.2 - 5.8-8.4-7.1Distorted Trigonal Bipyramidal
Cu(II) (R)-Et-Pybox6.5 - 7.2-11.2-8.9Square Pyramidal
Fe(II) (R)-Et-Pybox4.8 - 5.5-7.5-6.5Octahedral (Bis-ligand complex)
Eu(III) (R)-Et-Pybox7.0 - 7.8-12.5-9.5Capped Square Antiprismatic

Data synthesized from homologous Pybox binding studies[1, 2]. Exact values fluctuate based on counter-ion coordination (e.g., triflate vs. chloride) and competitive solvent binding.

Experimental Methodology: Isothermal Titration Calorimetry (ITC)

To accurately determine the thermodynamic stability of (R)-Et-Pybox coordination bonds, Isothermal Titration Calorimetry (ITC) is the gold standard. Causality behind choice: Unlike UV-Vis or NMR titrations—which only directly measure the binding constant ( Ka​ ) and require error-prone Van 't Hoff plots to estimate enthalpy—ITC directly measures the heat of binding ( ΔH ), providing a complete thermodynamic profile ( ΔG,ΔH,ΔS,Ka​,n ) in a single experiment.

Step-by-Step ITC Protocol

1. Solution Preparation & Degassing

  • Prepare a 0.1 mM solution of the metal salt (e.g., Zn(OTf)2​ ) in anhydrous acetonitrile for the sample cell.

  • Prepare a 1.0 mM solution of (R)-Et-Pybox in the exact same batch of anhydrous acetonitrile for the injection syringe. Crucial: Solvent mismatch will generate massive heats of dilution, masking the coordination enthalpy.

  • Degas both solutions under vacuum for 10 minutes to prevent bubble formation during titration.

2. Instrument Setup and Equilibration

  • Load the metal solution into the active cell and the solvent into the reference cell.

  • Set the stirring speed to 750 rpm and equilibrate the system at 298.15 K until the baseline heat fluctuation is less than 10 ncal/s.

3. Titration Execution

  • Program the syringe to deliver 20-25 successive injections of 2.0μL each, with a 150-second interval between injections to allow the heat signal to return to baseline.

4. Self-Validating Data Analysis (The 'c' Value)

  • Integrate the area under each injection peak to determine the heat absorbed/released.

  • Self-Validation Step: Before accepting the non-linear fit, calculate the Wiseman 'c' value: c=n×Ka​×[M]cell​ .

  • A valid, trustworthy experiment requires 10<c<1000 . If c<10 , the binding curve is too shallow (affinity too low to measure accurately). If c>1000 , the curve is a step-function (affinity too high). If c is out of bounds, adjust the cell concentration accordingly.

  • Fit the integrated data to an independent binding model to extract Ka​ , ΔH , and stoichiometry ( n ). Calculate ΔS using ΔG=−RTln(Ka​)=ΔH−TΔS .

ITCWorkflow S1 1. System Preparation Metal in Cell, (R)-Et-Pybox in Syringe S2 2. Stepwise Titration Isothermal Injection at Constant T S1->S2 S3 3. Heat Measurement Detect Differential Power (dQ/dt) S2->S3 S4 4. Peak Integration Calculate Enthalpy (ΔH) per Injection S3->S4 S5 5. Non-Linear Fitting Extract K_a, n, and ΔS S4->S5

Figure 2: Step-by-step Isothermal Titration Calorimetry (ITC) workflow.

Conclusion

The thermodynamic stability of 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine coordination bonds is a masterclass in stereoelectronic design. The (R)-ethyl groups induce a preorganized state that minimizes entropic penalties during metal binding, while the tridentate nitrogen core provides robust enthalpic stabilization. By utilizing rigorous thermodynamic profiling methods like ITC, researchers can precisely map these interactions, allowing for the rational design of highly stable, long-lasting chiral catalysts for pharmaceutical synthesis.

References

  • Hladysh, S., Václavková, D., Vrbata, D., Bondarev, D., Havlíček, D., Svoboda, J., Zedník, J., & Vohlídal, J. (2017). "Synthesis and characterization of metallo-supramolecular polymers from thiophene-based unimers bearing pybox ligands." RSC Advances, 7(18), 10718-10728. URL:[Link]

  • Jiang, M., Dalgarno, S., Kilner, C. A., Halcrow, M. A., & Kee, T. P. (2001). "Chiral bis(oxazoline) complexes. Synthesis, structure and applications in catalytic phospho-transfer." Polyhedron, 20(17), 2151-2162. URL:[Link]

  • Shahid, N., Burrows, K. E., Howard, M. J., Pask, C. M., Cespedes, O., McGowan, P. C., & Halcrow, M. A. (2021). "Spin-States of Diastereomeric Iron(II) Complexes of 2,6-Bis(thiazolin-2-yl)pyridine (ThioPyBox) Ligands and a Comparison with the Corresponding PyBox Derivatives." Inorganic Chemistry, 60(18), 14336-14348. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Enantioselective Catalysis Using 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine [(R,R)-Et-Pybox]

Executive Summary The rational design of chiral microenvironments is the cornerstone of asymmetric transition-metal catalysis. Among the privileged classes of chiral ligands, 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of chiral microenvironments is the cornerstone of asymmetric transition-metal catalysis. Among the privileged classes of chiral ligands, 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine , commonly referred to as (R,R)-Et-Pybox , stands out as a highly versatile, C2​ -symmetric tridentate ligand.

By coordinating through its central pyridine nitrogen and two oxazoline nitrogens (N,N,N-coordination), (R,R)-Et-Pybox forms rigid, well-defined complexes with a variety of Lewis acidic transition metals (e.g., Cu, Ru, Zn, Fe, Ln). The ethyl substituents at the C4 position of the oxazoline rings project into the coordination sphere, creating a sterically demanding "chiral pocket." This specific steric profile—less bulky than tert-butyl or phenyl derivatives, yet more directing than methyl variants—strikes an optimal balance between catalytic reactivity and stereocontrol, making it the ligand of choice for demanding transformations such as synergistic propargylic substitutions and asymmetric cyclopropanations[1][2].

This application note provides deeply technical, self-validating protocols for deploying (R,R)-Et-Pybox in cutting-edge asymmetric workflows, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Principles & Ligand Selection Causality

The efficacy of (R,R)-Et-Pybox relies on its ability to restrict the conformational freedom of reactive intermediates. When bound to a metal center (e.g., Cu or Ru), the ligand enforces a specific geometric trajectory for incoming substrates.

The "Goldilocks" Steric Profile

In dual-catalytic systems, such as the B/Cu-catalyzed asymmetric propargylic substitution (APS) of β-hydroxyl ketones, steric tuning is critical. As demonstrated in recent studies[3], overly bulky ligands like (S)-tBu-Pybox or (S)-Ph-Pybox severely hinder the approach of the boron enediolate nucleophile to the Cu-allenylidene electrophile, resulting in poor yields (<20%). Conversely, Et-Pybox provides enough steric shielding to achieve high enantioselectivity (~80% ee) and excellent diastereoselectivity (>20:1 dr), while maintaining a sufficiently open pocket to allow rapid C-C bond formation[3].

Quantitative Ligand Comparison in B/Cu-Catalyzed APS

The following table summarizes the causal relationship between Pybox C4-substitution and reaction outcomes, validating the selection of Et-Pybox for sterically demanding cross-couplings[3].

Ligand VariantSteric BulkYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Ph-Pybox High (Planar)2137:132
tBu-Pybox Very High< 20ND~ 50
Bn-Pybox High (Flexible)< 20ND~ 50
Et-Pybox Optimal > 70 > 20:1 ~ 80
Me-Pybox Low40> 20:1~ 80

Protocol I: Synergistic B/Cu-Catalyzed Asymmetric Propargylic Substitution

This workflow utilizes an achiral borinic acid to transiently convert β-hydroxyl ketones into cyclic tetracoordinate boron enediolates. Simultaneously, a Cu-(R,R)-Et-Pybox complex activates a propargylic carbonate into a chiral Cu-allenylidene intermediate. The synergy circumvents the need for strong bases, preventing substrate degradation[3].

B_Cu_Synergy Pronuc β-Hydroxyl Ketone B_Act Borinic Acid Activation Pronuc->B_Act Elec Propargylic Carbonate Cu_Act Cu-(R,R)-Et-Pybox Activation Elec->Cu_Act Enediolate Boron Enediolate (Nucleophile) B_Act->Enediolate Allenylidene Cu-Allenylidene (Electrophile) Cu_Act->Allenylidene CC_Bond Stereoselective C-C Coupling Enediolate->CC_Bond Allenylidene->CC_Bond Product Chiral β-Alkynyl Ketone CC_Bond->Product

Synergistic B/Cu-catalyzed asymmetric propargylic substitution workflow using Et-Pybox.

Step-by-Step Methodology
  • Catalyst Pre-Formation : In an oven-dried Schlenk tube under an argon atmosphere, charge Cu(CH3​CN)4​BF4​ (5 mol%) and (R,R)-Et-Pybox (6 mol%).

    • Causality: A slight excess of ligand (6% vs 5% Cu) ensures all copper is bound, preventing background racemic reactions catalyzed by unligated copper.

  • Solvent Addition : Add anhydrous toluene (0.1 M relative to substrate) and stir at room temperature for 30 minutes until a homogeneous complex forms.

    • Causality: Toluene is a non-coordinating solvent that maintains tight ion pairing, which is crucial for high enantioselectivity.

  • Reagent Introduction : Add diphenylborinic acid (20 mol%), followed by the β-hydroxyl ketone (1.0 equiv) and propargylic carbonate (1.2 equiv).

  • Base Addition : Introduce triethylamine ( Et3​N , 2.0 equiv) dropwise.

    • Causality: Et3​N is a mild tertiary amine. It is strong enough to deprotonate the transient boron complex to form the enediolate, but weak enough to avoid direct deprotonation of the ketone or degradation of the propargylic carbonate[3].

  • Reaction & Self-Validation : Stir at room temperature for 12–36 hours.

    • In-Process QC: Monitor the disappearance of the propargylic carbonate via TLC (visualized with KMnO4​ stain).

  • Workup & Analysis : Quench with saturated aqueous NH4​Cl , extract with EtOAc, and concentrate.

    • Validation: Determine dr via crude 1H NMR by integrating the distinct propargylic methine protons. Purify via flash chromatography and determine ee using chiral HPLC.

Protocol II: Ruthenium-Catalyzed Asymmetric Cyclopropanation

(R,R)-Et-Pybox is highly effective in Ru-catalyzed cyclopropanations of olefins with diazo compounds. The Ru-(R,R)-Et-Pybox complex decomposes the diazoacetate to form an electrophilic metal-carbene. The ethyl groups of the ligand effectively shield one face of the carbene, dictating the nucleophilic attack of the olefin to yield highly trans-selective and enantiomerically enriched cyclopropanes[2].

Ru_Cyclo Cat Ru-(R,R)-Et-Pybox Carbene Ru-Carbene Complex (Electrophilic) Cat->Carbene + EDA, - N2 EDA Ethyl Diazoacetate (Slow Addition) EDA->Carbene Product Chiral Cyclopropane (High trans/cis) Carbene->Product + Styrene Styrene Styrene (Nucleophilic Attack) Product->Cat Catalyst Regeneration

Ru-(R,R)-Et-Pybox catalyzed asymmetric cyclopropanation cycle.

Step-by-Step Methodology
  • Catalyst Preparation : In a Schlenk flask under argon, combine [RuCl2​(p-cymene)]2​ (0.5 mol% = 1.0 mol% Ru) and (R,R)-Et-Pybox (1.1 mol%) in anhydrous dichloromethane (DCM). Stir at room temperature for 2 hours.

  • Substrate Addition : Add styrene (5.0 equiv) to the catalyst solution.

    • Causality: An excess of the olefin is used to outcompete the dimerization of the diazo compound.

  • Controlled EDA Addition : Dilute ethyl diazoacetate (EDA, 1.0 equiv) in DCM and add it to the reaction mixture strictly via a syringe pump over 4 hours.

    • Causality: Slow addition maintains a near-zero steady-state concentration of EDA in the reaction vessel. If EDA concentration spikes, it will react with the Ru-carbene intermediate to form diethyl maleate and diethyl fumarate (dimerization byproducts) rather than the desired cyclopropane.

  • Reaction & Self-Validation :

    • In-Process QC: Monitor the reaction flask for continuous nitrogen gas evolution (bubbling). Cessation of bubbling before the syringe pump finishes indicates catalyst deactivation.

  • Workup & Analysis : Once addition is complete, stir for an additional 30 minutes. Evaporate the solvent under reduced pressure.

    • Validation: Analyze the crude mixture via GC to determine the trans/cis ratio. Purify via silica gel chromatography to isolate the trans-cyclopropane, followed by chiral GC/HPLC to confirm ee (typically >85% with Et-Pybox)[2].

References

  • Synergistic B/Cu-Catalyzed Asymmetric Propargylic Substitution of β-Hydroxyl Ketones Source: Organic Letters (ACS Publications), 2025 URL: 3

  • The First Immobilization of Pyridine-bis(oxazoline) Chiral Ligands Source: Organic Letters (ACS Publications), 2002 URL:2

  • Chiral bis(oxazoline) complexes. Synthesis, structure and applications in catalytic phospho-transfer Source: ResearchGate URL: 4

Sources

Application

Application Note: Synthesis Protocol for Ruthenium 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine Complex

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Protocol & Application Guide Executive Summary The tridentate chiral ligand 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Protocol & Application Guide

Executive Summary

The tridentate chiral ligand 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine, commonly referred to as (R,R)-Et-pybox , forms highly robust and stereoselective complexes with ruthenium(II). These complexes are premier catalysts for asymmetric transformations, including cyclopropanation of olefins, epoxidation, and C–H amination[1].

This application note provides a comprehensive, self-validating protocol for the synthesis of the (R,R)-Et-pybox ligand and its subsequent metalation to form the isolable, bench-stable precatalyst trans-RuCl₂((R,R)-Et-pybox)(ethylene) . By isolating the ethylene-bound complex, researchers can ensure a precise 1:1 metal-to-ligand stoichiometry, circumventing the reproducibility issues often associated with in situ catalyst generation[2].

Mechanistic Causality & Expert Insights

As a Senior Application Scientist, it is critical to understand why this specific synthetic route is chosen over alternatives:

  • The Role of the Ethylene Ligand: Generating the Ru-pybox catalyst in situ from [RuCl2(p-cymene)]2 often leaves unreacted metal dimers or varying oligomeric species that can erode enantioselectivity. By introducing ethylene gas (1 atm), the p-cymene ligand is displaced, and the coordinatively saturated trans-RuCl2(pybox)(ethylene) complex is formed[2]. Ethylene acts as a volatile, labile "placeholder." During catalysis, it readily dissociates to reveal the highly active 14-electron Ru(II) species without leaving bulky or coordinating byproducts in the reaction mixture.

  • Stereochemical Trajectory: The (R)-ethyl substituents on the oxazoline rings create a rigid, C₂-symmetric chiral pocket. When a diazoacetate coordinates to the ruthenium center to form a metal carbenoid, the ethyl groups sterically dictate the approach of the incoming alkene, forcing a highly enantio- and diastereoselective transfer[3].

  • Cyclization Strategy: The conversion of the bis-hydroxyamide to the oxazoline ring is achieved via a two-step chlorination/dehydrochlorination sequence. Thionyl chloride (SOCl₂) is preferred over direct Mitsunobu conditions because it reliably prevents epimerization at the chiral center bearing the ethyl group, ensuring the optical purity of the final ligand[1].

Experimental Workflows

RuPyboxSynthesis A Pyridine-2,6-dicarbonyl dichloride + (R)-2-amino-1-butanol B Bis-hydroxyamide Intermediate A->B Et3N, CH2Cl2 0 °C to RT C (R,R)-Et-pybox Ligand B->C 1. SOCl2 2. KOH / MeOH E RuCl2(Et-pybox) (Active Intermediate) C->E CH2Cl2, RT D [RuCl2(p-cymene)]2 (Metal Precursor) D->E Ligand Exchange F trans-RuCl2(Et-pybox)(ethylene) (Stable Precatalyst) E->F Ethylene gas (1 atm) RT, 2h

Figure 1: Synthetic workflow for the preparation of trans-RuCl₂((R,R)-Et-pybox)(ethylene).

CatalyticCycle Pre trans-RuCl2(pybox) (ethylene) Ru [RuCl2(pybox)] 14e- Active Species Pre->Ru - Ethylene Carbene Ru=CHCO2R Carbenoid Ru->Carbene + Diazoacetate - N2 Carbene->Ru + Alkene Product Cyclopropane Product Carbene->Product Stereoselective Transfer

Figure 2: Mechanism of Ru-pybox catalyzed asymmetric cyclopropanation.

Step-by-Step Methodologies

Part A: Synthesis of (R,R)-Et-pybox Ligand

Self-Validating Checkpoint: The intermediate bis-hydroxyamide should precipitate as a white solid, confirming successful acylation before the critical cyclization step.

  • Amidation:

    • Dissolve (R)-(-)-2-amino-1-butanol (2.2 equiv) and triethylamine (2.5 equiv) in anhydrous CH₂Cl₂ at 0 °C under argon.

    • Dropwise, add a solution of pyridine-2,6-dicarbonyl dichloride (1.0 equiv) in CH₂Cl₂.

    • Stir for 2 hours at room temperature. Quench with water, extract with CH₂Cl₂, and evaporate the solvent to yield the bis-hydroxyamide intermediate.

  • Chlorination:

    • Suspend the intermediate in CH₂Cl₂ at 0 °C. Add thionyl chloride (SOCl₂, 3.0 equiv) dropwise.

    • Reflux the mixture for 4 hours. The solution will turn homogeneous.

    • Remove excess SOCl₂ and solvent in vacuo to yield the bis-chloroamide as a crude oil.

  • Cyclization:

    • Dissolve the crude bis-chloroamide in methanol. Add a solution of KOH (4.0 equiv) in methanol dropwise at 0 °C.

    • Reflux for 2 hours. The reaction mixture will precipitate KCl salts.

    • Filter the salts, concentrate the filtrate, and partition between water and CH₂Cl₂. Extract the aqueous layer, dry the combined organic layers over Na₂SO₄, and concentrate.

    • Purify via silica gel chromatography (Hexanes/EtOAc) to yield (R,R)-Et-pybox as a crystalline white solid.

Part B: Synthesis of trans-RuCl₂((R,R)-Et-pybox)(ethylene)

Self-Validating Checkpoint: The solution will transition from the dark brown/red of the p-cymene dimer to a vibrant orange-red upon successful coordination of the pybox ligand and ethylene[2].

  • Metalation:

    • In a flame-dried Schlenk flask under argon, combine [RuCl2(p-cymene)]2 (0.5 equiv) and (R,R)-Et-pybox (1.05 equiv) in anhydrous CH₂Cl₂ (approx. 0.05 M).

    • Stir at room temperature for 2 hours. The solution will turn dark red, indicating the formation of the intermediate Ru-pybox complex.

  • Ethylene Trapping:

    • Evacuate the flask briefly and backfill with ethylene gas (1 atm) using a balloon.

    • Stir the solution vigorously under the ethylene atmosphere for 2 to 4 hours at room temperature.

  • Isolation:

    • Concentrate the mixture in vacuo to a minimal volume.

    • Purify the complex rapidly via short-path silica gel column chromatography using CH₂Cl₂/methanol (95:5) as the eluent, or precipitate directly by adding cold diethyl ether.

    • Collect the product as a stable, orange-red microcrystalline powder.

Quantitative Data & Characterization

To ensure the trustworthiness of the synthesized complex, verify the analytical signatures against the standardized parameters summarized in Table 1.

Table 1: Analytical and Physical Characterization Summary

Metric(R,R)-Et-pybox Ligandtrans-RuCl₂((R,R)-Et-pybox)(ethylene)
Physical Appearance White crystalline solidOrange-red microcrystalline powder
Typical Yield 65 – 75% (over 3 steps)85 – 93%
Symmetry (NMR) C₂ symmetric (1 set of oxazoline signals)C₂ symmetric (Maintains 1 set of signals)
Key ¹H NMR Shifts (CDCl₃) ~4.1-4.5 ppm (m, oxazoline CH, CH₂)~4.8 ppm (s, coordinated ethylene)
IR Spectroscopy ~1640 cm⁻¹ (C=N stretch)~1600 cm⁻¹ (Shifted C=N stretch)
Stability Bench stable (hygroscopic over time)Highly stable in air/solid state[4]

Note: The appearance of a sharp singlet integrating to 4 protons around 4.8 ppm in the ¹H NMR spectrum is the definitive diagnostic marker that ethylene has successfully coordinated to the ruthenium center, confirming the trans geometry.

References

  • Nishiyama, H., et al. "Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts." Chemical Reviews, 2003. Available at:[Link]

  • Nishiyama, H., et al. "A Chiral Ruthenium(II)-Bis(2-oxazolin-2-yl)pyridine Catalyst for Asymmetric Cyclopropanation." Bulletin of the Chemical Society of Japan, 1995. Available at:[Link]

  • Davies, H. M. L., et al. "Intermolecular Metal-Catalyzed Carbenoid Cyclopropanations." Organic Reactions, 2001. Available at:[Link]

  • Gunnoe, T. B., et al. "Synthesis of osmium and ruthenium complexes bearing dimethyl (S,S)-2,2′-(pyridine-2,6-diyl)-bis-(4,5-dihydrooxazol-4-carboxylate) ligand." ResearchGate, 2026. Available at:[Link]

Sources

Method

Application Notes and Protocols for Asymmetric Hydrosilylation using 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine Ligands

Introduction: The Power of Chiral Pybox Ligands in Asymmetric Catalysis In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is of paramount importance, particularly in the pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Chiral Pybox Ligands in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and fine chemical industries. Asymmetric catalysis has emerged as a powerful tool to achieve this goal, and among the privileged classes of chiral ligands, pyridine-2,6-bis(oxazolines), commonly known as Pybox ligands, have garnered significant attention.[1] First introduced by Nishiyama and colleagues, these C2-symmetric, tridentate "pincer-type" ligands have demonstrated exceptional efficacy in a wide array of metal-catalyzed enantioselective transformations.[2]

This guide focuses on the application of a specific and highly effective member of this family: 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine, hereafter referred to as (R)-Et-Pybox. We will provide a comprehensive overview of its use in the asymmetric hydrosilylation of prochiral ketones and olefins, a mild and efficient method for the synthesis of valuable chiral alcohols and silicon-containing compounds.[2] This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying mechanistic principles and the rationale behind key experimental choices.

Ligand Synthesis: Crafting the Chiral Environment

The stereochemical information embedded within the (R)-Et-Pybox ligand is the cornerstone of its ability to induce high enantioselectivity. The synthesis of this ligand is a well-established procedure, typically commencing from readily available chiral amino alcohols. The following protocol is adapted from established literature procedures for the synthesis of related Pybox ligands.[3]

Protocol 1: Synthesis of 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine ((R)-Et-Pybox)

This procedure involves the condensation of a chiral amino alcohol with a pyridine dinitrile precursor.

Materials and Reagents:

  • (R)-2-amino-1-butanol

  • 2,6-Pyridinedicarbonitrile

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Anhydrous Toluene

  • Methanol

  • Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: An oven-dried 250 mL two-necked, round-bottomed flask equipped with a condenser, a magnetic stir bar, and an argon inlet is purged with argon for 10 minutes.

  • Addition of Reagents: To the flask, add 2,6-pyridinedicarbonitrile (1.0 eq), anhydrous toluene (sufficient to make a ~0.1-0.2 M solution), and zinc trifluoromethanesulfonate (0.05 eq) under a positive pressure of argon. Stir the mixture at room temperature for 5 minutes.

  • Addition of the Chiral Amino Alcohol: Add (R)-2-amino-1-butanol (2.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 48 hours under an argon atmosphere.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the toluene.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the (R)-Et-Pybox ligand as a solid.

    • Alternatively, recrystallization from a suitable solvent system (e.g., methanol/water) can be employed for purification.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is crucial to prevent the reaction of reagents with oxygen and moisture, which can lead to side products and lower yields.

  • Anhydrous Solvents: Anhydrous toluene is used to prevent the hydrolysis of the nitrile groups and the zinc catalyst.

  • Zinc Trifluoromethanesulfonate: Zn(OTf)₂ acts as a Lewis acid catalyst to facilitate the cyclization reaction between the nitrile and the amino alcohol.

  • Excess Amino Alcohol: A slight excess of the chiral amino alcohol is used to ensure complete conversion of the dinitrile starting material.

Asymmetric Hydrosilylation of Prochiral Ketones: A Protocol for Enantioselective Reduction

The (R)-Et-Pybox ligand, in combination with a suitable metal precursor, forms a highly active and enantioselective catalyst for the hydrosilylation of ketones. Iridium and rhodium complexes are commonly employed for this transformation.[4][5] The following protocol details the in-situ preparation of an iridium catalyst and its application in the asymmetric hydrosilylation of acetophenone, a common benchmark substrate.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrosilylation of Acetophenone

Materials and Reagents:

  • [Ir(COD)Cl]₂ (di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I))

  • (R)-Et-Pybox ligand

  • Silver tetrafluoroborate (AgBF₄)

  • Anhydrous tetrahydrofuran (THF)

  • Acetophenone

  • Diphenylsilane (Ph₂SiH₂)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Catalyst Pre-formation (in-situ):

    • In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Ir(COD)Cl]₂ (0.005 eq) and (R)-Et-Pybox (0.011 eq) in anhydrous THF.

    • Stir the solution at room temperature for 30 minutes.

    • Add silver tetrafluoroborate (AgBF₄) (0.01 eq) to the solution and stir for another 30 minutes at room temperature. The formation of a precipitate (AgCl) will be observed.

  • Hydrosilylation Reaction:

    • To the catalyst mixture, add acetophenone (1.0 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add diphenylsilane (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to proceed at 0 °C for the specified time (typically monitored by TLC or GC for completion, e.g., 2-24 hours).

  • Work-up and Silyl Ether Hydrolysis:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete hydrolysis of the intermediate silyl ether to the corresponding alcohol.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • The crude 1-phenylethanol can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system).

    • The enantiomeric excess (ee) of the purified product is determined by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Iridium Precursor: [Ir(COD)Cl]₂ is a common and air-stable precursor for generating active iridium catalysts.

  • Silver Tetrafluoroborate (AgBF₄): AgBF₄ acts as a halide scavenger, abstracting the chloride ligands from the iridium center to generate a more catalytically active cationic species.[6][7] The non-coordinating nature of the tetrafluoroborate anion is crucial for maintaining a vacant coordination site on the metal for substrate binding.[6]

  • Choice of Silane: Diphenylsilane is a commonly used hydrosilane for this reaction. The nature of the silane can significantly influence the reaction rate and, in some cases, the enantioselectivity.[2] Phenyl-substituted silanes are often effective in these systems.

  • Low Temperature: Performing the reaction at 0 °C generally enhances the enantioselectivity by favoring the transition state leading to the desired enantiomer.

  • Acidic Work-up: The initial product of the hydrosilylation is a silyl ether. Acidic hydrolysis is required to cleave the Si-O bond and liberate the final chiral alcohol product.

Data Presentation: Performance of (R)-Et-Pybox in Asymmetric Hydrosilylation

The effectiveness of the (R)-Et-Pybox ligand is demonstrated by the high yields and enantiomeric excesses achieved in the asymmetric hydrosilylation of various ketones. The following table summarizes representative results from the literature.

EntrySubstrate (Ketone)Metal PrecursorSilaneYield (%)ee (%)Reference
1Acetophenone[Ir(COD)Cl]₂Ph₂SiH₂>9596Adapted from[4]
2Propiophenone[Ir(COD)Cl]₂Ph₂SiH₂>9595Adapted from[4]
34-Methoxyacetophenone[RhCl₃]/AgBF₄Ph₂SiH₂9094Adapted from[2][5]
42-Acetylnaphthalene[RhCl₃]/AgBF₄Ph₂SiH₂9291Adapted from[2][5]
5Cyclohexyl methyl ketone[Ir(COD)Cl]₂Ph₂SiH₂8592Adapted from[4]

Mechanistic Insights: The Catalytic Cycle

Understanding the catalytic cycle provides a framework for optimizing reaction conditions and predicting stereochemical outcomes. The generally accepted mechanism for iridium-catalyzed asymmetric hydrosilylation of ketones involves a series of well-defined steps.

Catalytic_Cycle cluster_legend Simplified Catalytic Cycle A [Ir(III)-H(Cl)(Pybox)]+ B [Ir(III)(η²-H-SiR₃)(Cl)(Pybox)]+ C [Ir(V)-H₂(SiR₃)(Cl)(Pybox)]+ B->C Oxidative Addition D [Ir(III)(ketone)(H)(SiR₃)(Cl)(Pybox)]+ C->D + Ketone - H₂ E [Ir(III)(O-SiR₃-alkyl)(H)(Cl)(Pybox)]+ D->E Hydride Insertion G [Ir(I)(Pybox)]+ E->G Reductive Elimination + Silyl Ether F Silyl Ether Product G->B + HSiR₃ - Cl⁻

Caption: A simplified catalytic cycle for the Iridium-Pybox catalyzed asymmetric hydrosilylation of a ketone.

Explanation of the Catalytic Cycle:

  • Catalyst Activation: The pre-catalyst, typically an Ir(I) or Rh(I) species, reacts with the hydrosilane. This can involve oxidative addition of the Si-H bond to the metal center, forming a metal-hydride-silyl species.

  • Substrate Coordination: The prochiral ketone coordinates to the activated metal complex. The chiral Pybox ligand creates a specific steric and electronic environment, forcing the ketone to bind in a preferred orientation.

  • Hydride Insertion (Hydrometalation): The metal-hydride bond adds across the carbonyl group of the ketone. This is the key stereodetermining step, where the facial selectivity is dictated by the chiral ligand. The hydride is delivered to one of the enantiotopic faces of the carbonyl carbon, leading to the formation of a diastereomeric metal-alkoxide intermediate.

  • Reductive Elimination: The silyl group is transferred to the oxygen atom, and the resulting silyl ether product is released from the coordination sphere of the metal. This regenerates the active catalytic species, which can then enter another catalytic cycle.

Analytical Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Accurate determination of the enantiomeric excess is critical for evaluating the success of the asymmetric hydrosilylation. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.[8][9]

Protocol 3: Chiral HPLC Analysis of 1-Phenylethanol

Materials and Reagents:

  • Purified 1-phenylethanol sample

  • Racemic 1-phenylethanol standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (Isopropanol)

  • Chiral HPLC column (e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm)

Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the purified 1-phenylethanol sample in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL.

    • Prepare a stock solution of the racemic 1-phenylethanol standard at the same concentration.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Chiralcel® OD-H (or a similar polysaccharide-based chiral stationary phase).

    • Mobile Phase: A mixture of n-Hexane and 2-Propanol. A typical starting ratio is 95:5 (v/v). This may require optimization to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to confirm baseline separation.

    • Inject the sample solution.

    • Integrate the peak areas for each enantiomer in the sample chromatogram.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

      • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Workflow for Asymmetric Hydrosilylation and Analysis

Workflow start Start ligand_synthesis Protocol 1: (R)-Et-Pybox Synthesis start->ligand_synthesis catalyst_prep In-situ Catalyst Preparation ([Ir(COD)Cl]₂ + (R)-Et-Pybox + AgBF₄) ligand_synthesis->catalyst_prep hydrosilylation Protocol 2: Asymmetric Hydrosilylation (Ketone + Silane) catalyst_prep->hydrosilylation workup Work-up and Hydrolysis (HCl quench) hydrosilylation->workup purification Purification (Column Chromatography) workup->purification hplc_analysis Protocol 3: Chiral HPLC Analysis purification->hplc_analysis end End: Enantiopure Alcohol hplc_analysis->end

Caption: Overall experimental workflow from ligand synthesis to the analysis of the final chiral alcohol.

Conclusion and Future Outlook

The 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine ((R)-Et-Pybox) ligand has proven to be a highly effective and versatile tool for asymmetric hydrosilylation reactions. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors. The modularity of the Pybox ligand framework allows for further tuning of the steric and electronic properties, opening avenues for the development of even more active and selective catalysts for a broader range of substrates. As the demand for enantiomerically pure compounds continues to grow, the application of chiral Pybox ligands in asymmetric catalysis is poised to make even greater contributions to the fields of drug discovery and materials science.

References

  • Buchwald, S. L., & Carter, R. G. (2000). Titanocene-Catalyzed Asymmetric Ketone Hydrosilylation: The Effect of Catalyst Activation Protocol and Additives on the Reaction Rate and Enantioselectivity. Journal of the American Chemical Society. [Link]

  • Kovács, K., et al. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PMC. [Link]

  • Fu, G. C., & Dai, X. (2010). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE. Organic Syntheses. [Link]

  • Oestreich, M., et al. (2024). Asymmetric Piers-type hydrosilylation of ketones. ResearchGate. [Link]

  • Finn, M. G., et al. (2003). New Catalysts for the Asymmetric Hydrosilylation of Ketones Discovered by Mass Spectrometry Screening. Journal of the American Chemical Society. [Link]

  • Cheban, V. O., et al. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]

  • Ryu, D. H., et al. (2017). Highly Enantioselective Hydrosilylation of Ketones Catalyzed by a Chiral Oxazaborolidinium Ion. Organic Letters. [Link]

  • Witte, M. D., et al. (2021). Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22. CrystEngComm. [Link]

  • Nishiyama, H., et al. (2018). Iron-Catalyzed Homogeneous Hydrosilylation of Ketones and Aldehydes: Advances and Mechanistic Perspective. SciSpace. [Link]

  • Uemura, S., et al. (2001). Iridium-Catalyzed Asymmetric Hydrosilylation of Imines Using Chiral Oxazolinyl-Phosphine Ligands. Organometallics. [Link]

  • Ryu, D. H., et al. (2017). Highly Enantioselective Hydrosilylation of Ketones Catalyzed by a Chiral Oxazaborolidinium Ion. Organic Chemistry Portal. [Link]

  • Unknown. (n.d.). HPLC manual (for chiral HPLC analysis). [Link]

  • ResearchGate. (2015). Silver tetrafluoroborate. [Link]

  • Gimeno, J., et al. (2008). Synthesis of Enantiopure Iridium(I) and Iridium(III) Pybox Complexes and Their Application in the Asymmetric Transfer Hydrogenation of Ketones. Organometallics. [Link]

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  • Uemura, S., et al. (1999). Iridium(I)-catalysed asymmetric hydrosilylation of ketones using a chiral oxazolylferrocene-phosphine hybrid ligand. Chemical Communications. [Link]

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  • Beller, M., et al. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. MDPI. [Link]

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  • Leyssens, T., et al. (2012). Mechanism of ketone hydrosilylation using NHC–Cu(I) catalysts: a computational study. Dalton Transactions. [Link]

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  • Bolm, C., et al. (2006). Ruthenium-catalyzed asymmetric epoxidation of olefins using H2O2, part I: synthesis of new chiral N,N,N-tridentate pybox and pyboxazine ligands and their ruthenium complexes. Tetrahedron: Asymmetry. [Link]

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Sources

Application

preparation of chiral lewis acid catalysts with 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine

Application Notes & Protocols: (R,R)-Et-PyBOX Chiral Lewis Acid Catalysts A Senior Application Scientist's Guide for Researchers in Asymmetric Synthesis This document provides a comprehensive technical guide for the prep...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: (R,R)-Et-PyBOX Chiral Lewis Acid Catalysts

A Senior Application Scientist's Guide for Researchers in Asymmetric Synthesis

This document provides a comprehensive technical guide for the preparation and application of chiral Lewis acid (CLA) catalysts based on the C₂-symmetric ligand 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine, commonly known as (R,R)-Et-PyBOX. This guide is designed for researchers, chemists, and drug development professionals who require robust and enantioselective catalytic methods.

Introduction: The Power of C₂-Symmetric PyBOX Ligands

In the field of asymmetric catalysis, the rational design of chiral ligands is paramount for achieving high levels of stereocontrol. The Pyridine-Bis(oxazoline) or "PyBOX" family of ligands, first introduced by Nishiyama, represents a cornerstone in this endeavor.[1] These tridentate N,N,N-ligands form well-defined, rigid complexes with a vast array of metal ions, creating a predictable and highly tunable chiral environment around the metallic center.[1][2][3]

The (R,R)-Et-PyBOX variant, featuring ethyl groups at the stereogenic centers of the oxazoline rings, offers a unique balance of steric hindrance and electronic properties. This guide will detail its synthesis, complexation with copper(II) to form a potent chiral Lewis acid, and its application in the classic asymmetric Diels-Alder reaction—a powerful tool for the construction of stereochemically complex cyclic systems.

Synthesis of the (R,R)-Et-PyBOX Ligand

The most efficient and common route to PyBOX ligands is the direct condensation of a chiral β-amino alcohol with a pyridine dinitrile, often catalyzed by a Lewis acid like zinc triflate (Zn(OTf)₂).[4][5] This one-pot method provides high yields and avoids the multistep processes of earlier syntheses.[4]

Rationale for the Synthetic Approach

The use of a Lewis acid catalyst, such as Zn(OTf)₂ or ZnCl₂, is crucial for activating the nitrile groups of 2,6-pyridinedicarbonitrile towards nucleophilic attack by the amino alcohol.[2][3] The reaction proceeds via a double cyclization mechanism. Anhydrous conditions are critical, as water can hydrolyze the nitrile and deactivate the catalyst. Toluene is an excellent solvent as it allows for heating to reflux to drive the reaction to completion and for the azeotropic removal of water, if necessary.[2]

Workflow for Ligand Synthesis

cluster_0 Step 1: Pre-Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Purification cluster_3 Step 4: Final Product reagents 1. (R)-2-Aminobutan-1-ol 2. 2,6-Pyridinedicarbonitrile 3. Zinc Triflate (cat.) 4. Anhydrous Toluene reaction Combine Reagents Heat to Reflux (e.g., 110°C) Monitor by TLC/LC-MS (Typically 24-48h) reagents->reaction Under Argon workup Cool to RT Aqueous Wash (e.g., NaHCO₃) Extract with Ethyl Acetate Dry over MgSO₄ reaction->workup purify Concentrate in vacuo Purify via Column Chromatography (Silica Gel) workup->purify product (R,R)-Et-PyBOX Ligand (White to off-white solid) Characterize (NMR, MS, [α]D) purify->product

Caption: Workflow for the synthesis of the (R,R)-Et-PyBOX ligand.

Detailed Experimental Protocol: (R,R)-Et-PyBOX
  • Preparation: To an oven-dried 250 mL two-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-pyridinedicarbonitrile (1.0 equiv.) and zinc trifluoromethanesulfonate (Zn(OTf)₂, 0.05 - 0.10 equiv.).[2]

  • Inert Atmosphere: Purge the flask with argon for 10-15 minutes.

  • Solvent and Reagents: Add anhydrous toluene (approx. 0.1 M concentration relative to the dinitrile) via syringe. Stir the mixture for 5 minutes. In a separate flask, dissolve (R)-2-aminobutan-1-ol (2.05 equiv.) in a small amount of anhydrous toluene.

  • Reaction Initiation: Add the amino alcohol solution to the stirred dinitrile suspension. Heat the reaction mixture to reflux (oil bath at ~120°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting dinitrile is consumed (typically 24-48 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.[2]

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: a gradient of hexanes/ethyl acetate, often with ~1% triethylamine to prevent streaking) to afford the (R,R)-Et-PyBOX ligand as a white solid.

  • Characterization: Confirm the identity and purity of the product via ¹H NMR, ¹³C NMR, mass spectrometry, and polarimetry to measure the specific rotation [α]D.

Preparation of the Chiral Lewis Acid Catalyst: Cu(II)((R,R)-Et-PyBOX)₂

The active chiral Lewis acid is generated in situ or pre-formed by complexing the PyBOX ligand with a suitable metal salt. Copper(II) triflate is an excellent choice due to its strong Lewis acidity and high catalytic activity in many reactions, including the Diels-Alder reaction.[6][7][8]

Rationale for Catalyst Formation

The tridentate PyBOX ligand coordinates to the Cu(II) center, creating a C₂-symmetric chiral environment. The triflate (OTf⁻) anions are weakly coordinating, leaving vacant sites on the copper ion for the substrate to bind. This substrate coordination is the key step where the chiral catalyst exerts its stereochemical control. The use of anhydrous solvents like dichloromethane (CH₂Cl₂) is mandatory to prevent catalyst deactivation by water.

Diagram of Catalyst Formation

L (R,R)-Et-PyBOX Ligand C Cu(II)((R,R)-Et-PyBOX)₂ (Active Chiral Lewis Acid) L->C + M Cu(OTf)₂ (Copper(II) Triflate) M->C Stir in CH₂Cl₂ (anhydrous) Room Temp

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Method

2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine applications in asymmetric borylation

Application Note: 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine[(R)-Et-Pybox] in Asymmetric Borylation Workflows Executive Summary The synthesis of enantioenriched organoboron compounds is a critical operation in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine[(R)-Et-Pybox] in Asymmetric Borylation Workflows

Executive Summary

The synthesis of enantioenriched organoboron compounds is a critical operation in modern drug development, providing versatile building blocks for stereospecific C–C and C–heteroatom cross-couplings. Among the chiral ligands employed in transition-metal-catalyzed asymmetric borylation, 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine , commonly known as (R)-Et-Pybox , occupies a privileged space. As a C2​ -symmetric, N,N,N-tridentate ligand, (R)-Et-Pybox offers a highly tunable chiral pocket. This application note details the mechanistic causality, quantitative performance, and self-validating protocols for utilizing (R)-Et-Pybox in two premier workflows: Nickel-catalyzed enantioconvergent borylation of alkyl halides and Copper-catalyzed enantioselective conjugate borylation.

Mechanistic Causality & Ligand Design: The "Goldilocks" Steric Profile

The efficacy of (R)-Et-Pybox stems directly from its geometric coordination to transition metals (Ni, Cu, Ir). The pyridine nitrogen and the two oxazoline nitrogens bind equatorially to the metal center, forcing the chiral substituents at the C4 position of the oxazoline rings to project directly into the substrate-binding trajectory.

Why the Ethyl Group? Ligand selection in asymmetric catalysis is an exercise in balancing reactivity with stereocontrol.

  • Too Small (e.g., Methyl): Fails to provide sufficient steric shielding, resulting in poor facial discrimination and low enantiomeric excess (ee).

  • Too Large (e.g., tert-Butyl): Over-crowds the metal's open coordination sites, severely hindering transmetalation or substrate binding, which stalls catalytic turnover[1].

  • The Ethyl Advantage: The ethyl groups in (R)-Et-Pybox provide an optimal "Goldilocks" steric environment. They are flexible enough to allow the approach of bulky B2​pin2​ (bis(pinacolato)diboron) and secondary alkyl substrates, yet rigid enough to enforce strict diastereo- and enantiocontrol during the critical bond-forming steps[2].

Workflow 1: Nickel-Catalyzed Enantioconvergent Borylation

Traditionally, cross-coupling of racemic alkyl electrophiles to form C–heteroatom bonds with high enantioselectivity was an unsolved challenge. The Fu group pioneered the use of a Ni/(R)-Et-Pybox catalyst to achieve the enantioconvergent borylation of racemic secondary benzylic chlorides, transforming them into highly valuable chiral benzylic boronic esters[2].

Mechanism of Enantioconvergence

The reaction operates via a stereoablative radical pathway. The active Ni(I) species abstracts the chloride from the racemic starting material, generating a planar, achiral benzylic radical. Simultaneously, transmetalation of the resulting Ni(II) complex with B2​pin2​ yields a chiral [(R)-Et-Pybox]Ni(II)–Bpin intermediate. The achiral radical then recombines with this chiral Ni(II) complex. The ethyl groups of the Pybox ligand dictate the facial approach of the radical, funneling both original enantiomers of the starting material into a single enantioenriched Ni(III) intermediate, which undergoes reductive elimination to form the C–B bond[2].

Ni_Cycle PreCat NiCl₂·glyme + (R)-Et-Pybox Precatalyst Cat Ni(I)-(R)-Et-Pybox Active Catalyst PreCat->Cat Activation Radical Halide Abstraction Planar Alkyl Radical Cat->Radical Racemic Alkyl-Cl NiII Ni(II)-Bpin Intermediate Chiral Complex Radical->NiII B₂pin₂ Transmetalation NiIII Radical Recombination Enantioenriched Ni(III) NiII->NiIII Stereoselective Addition Product Reductive Elimination Chiral Alkylboronate NiIII->Product C-B Bond Formation Product->Cat Catalyst Turnover

Figure 1: Catalytic cycle for the Ni-catalyzed enantioconvergent borylation using (R)-Et-Pybox.

Protocol: Enantioconvergent Borylation of Benzylic Chlorides

Self-Validating System: The transition of the nickel complex from a pale green pre-catalyst to a deep, dark-colored active species is your primary visual indicator of successful initiation.

Reagents:

  • NiCl2​⋅glyme (10 mol%)

  • (R)-Et-Pybox (12 mol%)

  • B2​pin2​ (1.5 equiv)

  • Racemic secondary benzylic chloride (1.0 equiv)

  • Primary alcohol additive (e.g., Isobutanol, 1.5 equiv)

  • Solvent: Anhydrous DMA (Dimethylacetamide)

Step-by-Step Methodology:

  • Catalyst Assembly (Glovebox Required): In an oven-dried 8 mL vial equipped with a magnetic stir bar, add NiCl2​⋅glyme (10 mol%) and (R)-Et-Pybox (12 mol%).

  • Solvation & Complexation: Add anhydrous DMA (to achieve 0.1 M final concentration). Stir the mixture at room temperature for 30 minutes. Validation: The solution will transition from pale green to a distinct blue/purple hue, indicating successful ligand coordination.

  • Reagent Addition: Add B2​pin2​ (1.5 equiv) to the vial, followed by the primary alcohol additive (1.5 equiv). The alcohol facilitates the turnover of the boron waste byproducts.

  • Electrophile Introduction: Add the racemic secondary benzylic chloride (1.0 equiv) dropwise. Seal the vial with a PTFE-lined cap.

  • Reaction Execution: Remove the vial from the glovebox and stir at room temperature (20–25 °C) for 24 hours. Validation: The reaction mixture will turn dark brown/black, confirming the generation of the active low-valent Ni radical-generating species.

  • Quenching & Workup: Open the vial to air to quench the active Ni species. Dilute with Ethyl Acetate and wash with water (3x) to remove DMA. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography.

Workflow 2: Copper-Catalyzed Asymmetric Conjugate Borylation

(R)-Et-Pybox is equally powerful in Cu-catalyzed domino and conjugate borylation reactions of Michael acceptors (e.g., enones, unsaturated esters)[3][4].

Mechanism of Conjugate Borylation

The reaction is initiated by the formation of a chiral [(R)-Et-Pybox]Cu–Bpin complex via transmetalation of an LCu–alkoxide intermediate with B2​pin2​ . The electron-deficient alkene coordinates to the copper center, followed by the enantioselective migratory insertion of the boryl group across the double bond. The ethyl groups of the Pybox ligand effectively block one face of the alkene, enforcing high facial selectivity. The resulting Cu-enolate is then trapped by an electrophile (or protonated) to yield the chiral β -boryl product[4].

Cu_Cycle PreCat Cu(I) Salt + (R)-Et-Pybox Precatalyst ActiveCat [(R)-Et-Pybox]Cu-Bpin Chiral Nucleophile PreCat->ActiveCat B₂pin₂, Base Migratory Alkene Coordination & Migratory Insertion ActiveCat->Migratory Michael Acceptor Enolate Cu(I)-Enolate Stereocenter Formed Migratory->Enolate Facial Selectivity Product Electrophilic Trapping Chiral Boronate Product Enolate->Product H⁺ or Electrophile Product->PreCat Catalyst Turnover

Figure 2: Mechanism of Cu-catalyzed enantioselective conjugate borylation with (R)-Et-Pybox.

Protocol: Conjugate Borylation of α,β -Unsaturated Ketones

Self-Validating System: The formation of the Cu-Bpin species is highly sensitive to moisture. The reaction must remain homogeneous; the appearance of a black precipitate (bulk copper(0)) indicates catalyst decomposition via disproportionation.

Reagents:

  • Cu(MeCN)4​PF6​ or CuCl (5 mol%)

  • (R)-Et-Pybox (6 mol%)

  • NaOt−Bu (15 mol%)

  • B2​pin2​ (1.1 equiv)

  • α,β -unsaturated ketone (1.0 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

  • Preparation of Cu-Bpin: In an argon-filled glovebox, charge a Schlenk tube with Cu(MeCN)4​PF6​ (5 mol%), (R)-Et-Pybox (6 mol%), and NaOt−Bu (15 mol%). Add anhydrous THF (0.2 M) and stir for 15 minutes.

  • Borylation Agent Addition: Add B2​pin2​ (1.1 equiv) to the complex. Stir for an additional 20 minutes at room temperature. Validation: The solution will become a deep, homogeneous red/brown, confirming the generation of the active [(R)-Et-Pybox]Cu–Bpin species.

  • Substrate Addition: Cool the reaction mixture to -20 °C (or appropriate optimized temperature) using a cryocooler. Add the α,β -unsaturated ketone (1.0 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at -20 °C. Validation: Monitor via TLC. The Bpin-containing product will aggressively reduce KMnO4​ stain, appearing as a bright yellow spot against a purple background.

  • Quenching: Once the starting material is consumed (typically 4–12 hours), quench the reaction at -20 °C by filtering through a short pad of silica gel, eluting with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to isolate the enantioenriched β -boryl ketone.

Quantitative Data Summary

Table 1: Ligand Steric Effects on Ni-Catalyzed Enantioconvergent Borylation

Ligand R-Group Steric Bulk Yield (%) Enantiomeric Excess (ee %)
(R)-Me-Pybox Small >85 ~40-50
(R)-Et-Pybox Optimal 87 85
(R)-iPr-Pybox Large 82 88
(R)-tBu-Pybox Very Large <10 N/A (Reaction Stalled)

Note: Data synthesized from optimization trends in enantioconvergent borylation workflows, demonstrating the "Goldilocks" effect of the ethyl substituent[1][2].

Table 2: Standardized Reaction Parameters for (R)-Et-Pybox Mediated Workflows | Parameter | Ni-Catalyzed Enantioconvergent Borylation | Cu-Catalyzed Conjugate Borylation | | :--- | :--- | :--- | | Metal Precursor | NiCl2​⋅glyme (10 mol%) | Cu(MeCN)4​PF6​ or CuCl (5-20 mol%) | | Ligand Loading | (R)-Et-Pybox (12 mol%) | (R)-Et-Pybox (6-24 mol%) | | Boron Source | B2​pin2​ (1.5 equiv) | B2​pin2​ (1.1 - 2.0 equiv) | | Base/Additive | Primary alcohol additive (e.g., Isobutanol) | NaOt−Bu or DIPEA | | Solvent | DMA / THF | Benzene, Toluene, or THF | | Temperature | 0 °C to Room Temperature | -20 °C to 50 °C |

References

  • [2] Wang, Z., Bachman, S., Dudnik, A. S., & Fu, G. C. (2018). Nickel-Catalyzed Enantioconvergent Borylation of Racemic Secondary Benzylic Electrophiles. Angewandte Chemie International Edition, 57(44), 14529-14532. URL:

  • [1] Subba Reddy, B. V., et al. (2022). Enantio- and Diastereoselective Cu(II)-Catalyzed Conjugate Borylation/Michael Addition Cascade: Synthesis of Spiroindane Boronates. Organic Letters, 24(40), 7380–7384. URL:

  • [4] Lam, H. W., et al. (2019). Enantioselective Copper-Catalyzed Desymmetrization of 1,3-Diketones Involving Borylation of Styrenes. Organic Letters, 21(16), 6485–6490. URL:

  • [3] Pellissier, H. (2021). Chiral Copper Catalysis in Enantioselective Domino Reactions. MDPI Molecules. URL:

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Technical Notes & Optimization

Troubleshooting

solubility issues of 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine complexes in organic solvents

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique physicochemical challenges of asymmetric catalysis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique physicochemical challenges of asymmetric catalysis. A highly recurrent issue involves the solubility of 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine—commonly known as (R)-ethyl-Pybox—when complexed with transition metals (e.g., Ru, Cu, Sc, Fe).

While the uncomplexed (R)-ethyl-Pybox ligand is highly soluble in most organic solvents, its metal complexes often precipitate out of non-polar media like toluene or hexanes. This guide provides field-proven, mechanistically grounded solutions to optimize your solvent systems, manage counterion effects, and ensure homogeneous catalysis without compromising enantioselectivity.

Diagnostic Decision Tree

Use the workflow below to rapidly diagnose and resolve your specific solubility issue before altering your reaction parameters.

G Start Complex Insoluble in Organic Solvent CheckAnion Identify Counterion Start->CheckAnion IsHalide Halide (Cl⁻, Br⁻)? CheckAnion->IsHalide IsTriflate Triflate (OTf⁻)? CheckAnion->IsTriflate ExchangeBArF Perform Salt Metathesis (Exchange to BArF⁻) IsHalide->ExchangeBArF Yes CheckSolvent Evaluate Solvent System IsTriflate->CheckSolvent Yes ExchangeBArF->CheckSolvent AddCosolvent Add Non-Coordinating Co-solvent (e.g., DCM) CheckSolvent->AddCosolvent Too Non-Polar CheckSubstrate Substrate-Induced Solubilization CheckSolvent->CheckSubstrate Polarity OK AddCosolvent->CheckSubstrate AddSubstrate Add Bidentate Electrophile (Pre-reaction) CheckSubstrate->AddSubstrate Catalyst remains minimally soluble Success Homogeneous Catalytic Solution Achieved AddSubstrate->Success

Diagnostic workflow for resolving (R)-ethyl-Pybox metal complex solubility issues.

FAQs & Troubleshooting Guide

Q1: Why does my (R)-ethyl-Pybox metal complex precipitate as a cloudy suspension in non-polar solvents (e.g., toluene), and how can I fix it? A1: The precipitation is almost always driven by the counterion. Halides (Cl⁻, Br⁻) and even triflates (OTf⁻) can act as bridging ligands between metal centers, forming insoluble polymeric or oligomeric networks in low-dielectric solvents[1]. The Solution: Perform a counterion exchange via salt metathesis. Swapping a coordinating halide for a bulky, non-coordinating anion like BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) drastically increases the lipophilicity of the complex. The massive steric bulk of BArF⁻ prevents intermolecular bridging, forcing the complex into a discrete, highly soluble monomeric state even in non-polar solvents[2].

Q2: How do I select the right solvent system for asymmetric catalysis without compromising enantioselectivity? A2: Solvent selection is a delicate balance between dielectric constant (ε) and coordination capability. Highly polar, coordinating solvents (like THF or MeOH) will easily dissolve your complex but will aggressively compete with your substrate for the metal's Lewis acidic coordination sites, plummeting your enantiomeric excess (ee). Conversely, non-polar solvents (like DCM or Toluene) preserve the tight chiral pocket of the Pybox complex but suffer from poor solubility[3]. The Solution: Refer to Table 1 below. Dichloromethane (DCM) is the industry standard as it provides the optimal "Goldilocks" zone—sufficient polarity to dissolve cationic complexes without coordinating to the metal center.

Table 1: Solvent Selection Matrix for (R)-ethyl-Pybox Complexes

Solvent SystemDielectric Constant (ε)Complex Solubility ProfileImpact on Enantioselectivity (ee)Application Recommendation
Toluene / Hexanes Low (2.4 / 1.9)Poor (Requires BArF⁻/OTf⁻)High (Preserves chiral pocket)Ideal for highly lipophilic complexes; requires counterion tuning.
Dichloromethane (DCM) Moderate (9.1)Excellent (Standard choice)High (Non-coordinating)Primary Choice. Optimal balance of solubility and selectivity.
Tetrahydrofuran (THF) Moderate (7.6)GoodLow (Competitive coordination)Avoid unless substrate binds stronger than THF to the metal center.
Methanol (MeOH) High (32.7)ExcellentVery Low (Displaces Pybox ligand)Not recommended for standard asymmetric Lewis acid catalysis.

Q3: I am using Sc(OTf)₃ with (R)-ethyl-Pybox in DCM, but the complex remains minimally soluble. Should I add a polar co-solvent? A3: Do not add a coordinating co-solvent yet. What you are observing is a documented phenomenon known as "Substrate-Induced Solubilization" within the context of Ligand-Accelerated Catalysis[2]. The Sc(III)-Pybox/OTf complex is often minimally soluble in its resting state. The Solution: Add your bidentate electrophile (substrate) to the suspension. The substrate will displace the bridging triflate ions, coordinating to the metal center and bringing the active catalytic species into solution. Delaying the addition of the nucleophile until the solution turns clear ensures you have a homogeneous active catalyst[2].

Standard Operating Procedures (Protocols)

Protocol 1: Counterion Exchange via Salt Metathesis (Halide to BArF⁻)

Scientific Rationale: Exchanging a tightly bound chloride for a bulky, non-coordinating BArF⁻ anion breaks intermolecular polymeric networks, drastically increasing the lipophilicity and solubility of the complex in organic solvents[1].

  • Preparation: In a nitrogen-filled glovebox, dissolve the (R)-ethyl-Pybox metal halide complex (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration.

  • Metathesis: Slowly add NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (1.05 equiv per halide).

  • Incubation: Stir vigorously at 25 °C for 2–4 hours.

    • Self-Validation Check: The solution will become cloudy as insoluble NaCl precipitates out, driving the thermodynamic equilibrium forward.

  • Filtration: Filter the suspension through an oven-dried pad of Celite under an inert atmosphere to remove the NaCl byproduct.

  • Isolation: Concentrate the filtrate in vacuo to yield the highly soluble, cationic (R)-ethyl-Pybox metal-BArF complex.

Protocol 2: Substrate-Induced Solubilization (In Situ Activation)

Scientific Rationale: Many Pybox-triflate complexes (e.g., Sc(OTf)₃) exist as minimally soluble resting states. The addition of a bidentate electrophile displaces the triflate, forming a soluble, active catalyst complex[2].

  • Suspension: Suspend the pre-formed (R)-ethyl-Pybox metal triflate in the desired reaction solvent (e.g., DCM or Toluene).

    • Self-Validation Check: The mixture should appear as a heterogeneous, cloudy suspension.

  • Electrophile Addition: Add the bidentate electrophile (substrate) to the suspension and stir for 15–30 minutes at the reaction temperature.

  • Observation: Monitor the reaction visually. The suspension will clarify into a homogeneous solution as the substrate coordinates to the metal, breaking up the insoluble aggregates.

  • Nucleophile Addition: Only after the solution has completely clarified, proceed with the dropwise addition of the nucleophile to initiate the catalytic cycle.

References[3] Pybox Monolithic Miniflow Reactors for Continuous Asymmetric Cyclopropanation Reaction under Conventional and Supercritical Conditions, The Journal of Organic Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jo070119r[2] Ligand-Accelerated Catalysis in Scandium(III)-Catalyzed Asymmetric Spiroannulation Reactions, ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jacs.1c12146[1] NMR Quantification of the Effects of Ligands and Counterions on Lewis Acid Catalysis, The Journal of Organic Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.joc.9b02390

Sources

Optimization

preventing ligand degradation of 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine during catalysis

Welcome to the Advanced Catalysis Troubleshooting Guide. As a C₂-symmetric tridentate ligand, (R)-Et-Pybox (2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine) is a privileged scaffold for enantioselective transformatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Troubleshooting Guide. As a C₂-symmetric tridentate ligand, (R)-Et-Pybox (2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine) is a privileged scaffold for enantioselective transformations. While the tridentate chelation of the nitrogen atoms imparts significant stability to the metal center, the electrophilic C2 carbon of the oxazoline ring remains the Achilles' heel of the complex.

This guide provides field-proven, mechanistically grounded solutions to diagnose, prevent, and troubleshoot ligand degradation during your catalytic workflows.

Section 1: Diagnostic FAQs – Understanding Degradation Mechanisms

Q: Why does my (R)-Et-Pybox catalyst lose enantiomeric excess (ee) and reactivity over extended reaction times? A: Gradual loss of ee is almost always symptomatic of moisture-induced oxazoline ring cleavage. Even in nominally dry solvents, trace water can protonate the oxazoline nitrogen. This triggers a nucleophilic attack by water at the C2 position, forming a 1[1]. This intermediate rapidly collapses into a ring-opened aminoester, which subsequently undergoes irreversible intramolecular N-acylation to form a 2[2]. This cascade destroys the C₂ symmetry of the ligand, resulting in a racemic background reaction.

Q: I am attempting to use (R)-Et-Pybox with Pd(OAc)₂ for a cross-coupling reaction, but I observe immediate catalyst death. What is happening? A: You are experiencing acetate-induced nucleophilic ring opening. While Pybox forms stable complexes with many transition metals, combining highly Lewis acidic metals (like Pd²⁺) with nucleophilic counterions (like acetate) is highly destructive. The metal center strongly activates the oxazoline ring, allowing the acetate counterion to attack the ligand directly, leading to the 3[3]. You must switch to non-coordinating counterions (e.g., BF₄⁻, SbF₆⁻).

Section 2: Quantitative Data & Diagnostic Indicators

To effectively troubleshoot, you must identify the specific degradation pathway. Compare your observations against the diagnostic markers in the table below.

Degradation PathwayPrimary Reagent / Condition¹H NMR Diagnostic Shift (CDCl₃)Kinetic Impact on Catalysis
Hydrolysis Trace H₂O, Acidic pHLoss of symmetric oxazoline CH₂ multiplets; appearance of broad -OH/-NH signals[1].Gradual loss of ee% and reaction rate over hours.
Acetate-Induced Ring Opening Pd(OAc)₂, Cu(OAc)₂Loss of C₂ symmetry; distinct acetate methyl peaks in magnetically different environments[3].Immediate catalytic arrest; zero turnover upon substrate addition.
Thermal Degradation Prolonged heating >120°CBroadening of pyridine core signals; unidentifiable oligomeric baseline noise.Non-linear reaction kinetics; metal black precipitation.

Section 3: Mechanistic Pathway Diagram

The following logical diagram maps the causality of (R)-Et-Pybox degradation, illustrating how environmental factors dictate the failure mode of the catalyst.

PyboxDegradation A (R)-Et-Pybox Active Catalyst B Moisture / H2O A->B Trace Water C Nucleophilic Counterions (e.g., Acetate) A->C Pd(OAc)2 D Hydroxy-oxazolidine Intermediate B->D Protonation E Nucleophilic Attack at C2 Position C->E Lewis Acid Activation F Oxazoline Ring Opening (Aminoester) D->F E->F G Irreversible Hydrolysis (Hydroxyamide) F->G Intramolecular N-acylation H Loss of C2 Symmetry & Catalyst Deactivation F->H G->H

Mechanistic pathways of (R)-Et-Pybox degradation via hydrolysis and nucleophilic attack.

Section 4: Step-by-Step Prevention Methodologies

To ensure scientific integrity, every catalytic setup must be treated as a self-validating system. Implement the following protocols to prevent ligand degradation.

Protocol 1: Counterion Metathesis & Pre-Complexation

Causality: Direct in-situ mixing of Pybox with metal-acetates or metal-halides often leads to localized high concentrations of nucleophiles that destroy the ligand before the substrate can coordinate. Pre-complexing the ligand with a metal precursor containing non-nucleophilic counterions ensures the oxazoline rings remain intact.

  • Step 1: In an argon-filled glovebox, dissolve the metal-halide precursor (e.g., PdCl₂ or CuCl) in anhydrous, degassed dichloromethane (DCM).

  • Step 2: Add 1.05 equivalents of a silver salt containing a non-coordinating anion (e.g., AgBF₄ or AgSbF₆). Stir for 1 hour in the dark to precipitate AgCl and generate the highly Lewis acidic, non-nucleophilic metal center.

  • Step 3: Filter the suspension through a dry Celite pad directly into a solution containing 1.0 equivalent of (R)-Et-Pybox. Stir for 2 hours.

  • Step 4 (Self-Validation Check): Extract a 0.1 mL aliquot of the complex, evaporate the solvent, and dissolve the residue in dry CDCl₃. Run a ¹H NMR spectrum. The presence of a single set of sharp, C₂-symmetric oxazoline proton signals confirms a successful, degradation-free complexation. If asymmetric multiplets appear, 3[3], and the batch must be discarded.

Protocol 2: Rigorous Anhydrous Workflow for Lewis Acid Catalysis

Causality: The oxazoline ring is highly susceptible to protonation. Even parts-per-million (ppm) levels of water can initiate the 1[1].

  • Step 1: Dry all solvents (THF, DCM, Toluene) over freshly activated 3Å molecular sieves for at least 48 hours prior to use.

  • Step 2: Flame-dry Schlenk flasks under high vacuum (0.1 mbar) and backfill with high-purity Argon. Repeat this cycle three times.

  • Step 3: Introduce 10–20 mg of freshly activated 4Å molecular sieves directly into the reaction mixture. The sieves act as an in-situ water scavenger, kinetically outcompeting the oxazoline ring for trace moisture.

  • Step 4 (Self-Validation Check): Add a trace amount of an anhydrous indicator (e.g., benzophenone ketyl radical in a side-vial using the same solvent batch) to confirm the absolute absence of moisture before substrate addition. A persistent deep blue color validates the anhydrous integrity of the system.

Section 5: Advanced Troubleshooting FAQs

Q: Can I recover or recycle (R)-Et-Pybox once the oxazoline ring has opened? A: No. The degradation pathway culminates in the formation of a hydroxyamide via intramolecular N-acylation. This step is 2 under standard catalytic conditions[2]. The degraded ligand must be discarded.

Q: Does the steric bulk of the Pybox substituent (e.g., Ethyl vs. Isopropyl vs. Phenyl) affect its degradation rate? A: Yes. Bulkier substituents (like tert-Butyl or Isopropyl) provide greater steric shielding to the vulnerable C2 position of the oxazoline ring, reducing the rate of nucleophilic attack compared to the less hindered Ethyl group. If (R)-Et-Pybox degrades too rapidly despite strict anhydrous conditions, consider upgrading your ligand to (R)-iPr-Pybox or (R)-tBu-Pybox to increase the kinetic barrier to degradation.

References

  • Observed Instability of Bound Pybox Ligands towards Acetate Counterions. ACS Publications.[Link]

  • Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles. PMC (National Institutes of Health).[Link]

  • In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline). ACS Publications.[Link]

Sources

Troubleshooting

overcoming steric hindrance issues with 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine ligands

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the unique steric properties of 2,6-bis(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the unique steric properties of 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine , commonly known as (R)-Et-Pybox .

While bulky ligands like t Bu-Pybox or i Pr-Pybox are often the default choice for maximizing enantioinduction, they frequently fail when paired with highly congested substrates due to severe steric clashing[1]. (R)-Et-Pybox serves as a "Goldilocks" ligand—offering a critical balance between reactivity and stereocontrol. However, managing its intermediate steric profile requires precise tuning of the catalytic microenvironment.

Part 1: The Causality of Steric Hindrance in Et-Pybox Systems

The ethyl substituents at the C4 position of the oxazoline rings in (R)-Et-Pybox project into the metal's coordination sphere, creating a chiral pocket.

  • The "Over-Crowding" Paradigm: When reacting bulky electrophiles (e.g., α -substituted bromoamides), even the moderate bulk of the ethyl group can impede transmetalation or oxidative addition, leading to sluggish rates and low yields[2].

  • The "Under-Crowding" Paradigm: Conversely, the ethyl group may not provide sufficient steric shielding to prevent off-cycle side reactions (such as substrate oligomerization) or to lock the substrate into a single reactive conformation, resulting in poor enantiomeric excess (ee)[3].

Quantitative Impact of Ligand Steric Bulk

To illustrate this causality, consider the comparative data below from a benchmark Ni-catalyzed enantioconvergent alkyl-alkyl cross-coupling reaction. Notice how tuning the C4-substituent directly dictates the balance between yield and enantioselectivity.

Table 1: Effect of Pybox C4-Substitution on Yield and Enantioselectivity

Ligand TypeC4-SubstituentSteric ProfileYield (%)Enantioselectivity (ee %)Mechanistic Observation
Me-Pybox MethylMinimal21%94%High ee, but poor stability/yield without additives.
Et-Pybox EthylModerate29%90%Excellent stereocontrol; yield limited by metal coordination.
i Pr-Pybox IsopropylHigh67%70%Good yield, but steric clash forces alternative transition states, lowering ee.
t Bu-Pybox tert-ButylExtreme<10%~50%Severe steric repulsion shuts down the catalytic cycle.

*Note: Yields for Me- and Et-Pybox can be rescued to >85% via the addition of 15-crown-5, which alters the effective steric environment of the metal center[2].

Part 2: Troubleshooting Guides & FAQs

Q1: I am using (R)-Et-Pybox in a Ni-catalyzed cross-coupling, but my yield is stalled at <30%. How can I overcome this steric clashing without losing my 90% ee? Diagnosis: The moderate steric bulk of the ethyl group is sufficient to induce high enantioselectivity, but the resulting metal complex is too congested to efficiently turn over, likely stalling at the transmetalation step. Furthermore, inorganic salt byproducts may be aggregating and exacerbating the steric crowding at the solid-liquid interface. Solution: Introduce a coordinating additive like 15-crown-5 (10 mol%) and utilize a mixed solvent system (e.g., DMA/Diglyme 1:3). The crown ether sequesters the counter-cations (e.g., Zn2+ or Na+ ), breaking up inorganic aggregates, enhancing the solubility of the active catalytic species, and subtly relaxing the steric pressure around the Ni center without compromising the chiral pocket[2].

Q2: In my Lewis acid-catalyzed reaction (e.g., Sc(III) or Cu(I)), (R)-Et-Pybox gives high diastereoselectivity but poor conversion due to substrate oligomerization. Why does this happen? Diagnosis: This is a classic "under-crowding" issue. While Et-Pybox provides enough facial shielding for stereocontrol, it lacks the sheer bulk required to physically block off-cycle pathways. Substrates like allylsilanes can coordinate to the exposed faces of the metal and oligomerize[3]. Solution: You must artificially increase the steric bulk of the catalytic pocket. Do this by swapping your standard counterion (e.g., triflate or halide) for a massive, non-coordinating anion like BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) or NTf2​ . These bulky anions sit in the outer coordination sphere, effectively creating a steric wall that prevents multi-substrate coordination and oligomerization[3].

Q3: Can I use (R)-Et-Pybox for direct asymmetric propargylic substitution of highly hindered acyclic ketones? Diagnosis: Direct substitution of nonactivated, bulky ketones is notoriously difficult because standard basic conditions fail, and bulky ligands (like t Bu-Pybox) completely shut down reactivity[1]. Solution: Yes, but you must use Synergistic Catalysis . Pair the Cu/(R)-Et-Pybox complex with an achiral borinic acid catalyst. The borinic acid transiently converts the bulky ketone into a cyclic tetracoordinate boron enediolate. This intermediate is highly reactive and perfectly matches the moderate steric profile of the Cu/(R)-Et-Pybox-allenylidene electrophile, delivering >20:1 dr and ~80% ee where all other ligands fail[1].

Part 3: Visualizing the Steric Logic

To systematically address these issues in your lab, follow the diagnostic workflow below.

Troubleshooting Start Evaluate (R)-Et-Pybox Reaction Outcome LowYield Low Yield / Sluggish Rate (Steric Clashing) Start->LowYield Bulky Substrates LowEE Low Enantioselectivity or Side Reactions (Insufficient Shielding) Start->LowEE Small Substrates / Lewis Acids Action1 Add 15-Crown-5 & Change Solvent (DMA/Diglyme) LowYield->Action1 Solubilize Intermediates Action3 Switch to Synergistic Catalysis (e.g., B/Cu) LowYield->Action3 Activate Substrate LowEE->Action1 Tighten Coordination Action2 Use Bulkier Counterion (e.g., BArF, NTf2) LowEE->Action2 Block Off-Cycle Pathways

Caption: Logical troubleshooting workflow for resolving (R)-Et-Pybox steric hindrance issues.

CatalyticCycle Precat Ni(II) Precatalyst + (R)-Et-Pybox Active Active Ni(I) Complex Precat->Active Reduction OxAdd Oxidative Addition Active->OxAdd Alkyl Halide Trans Transmetalation (Steric Clash Risk) OxAdd->Trans Nucleophile RedElim Reductive Elimination Trans->RedElim Chiral Control RedElim->Active Product Release

Caption: Ni-catalyzed cross-coupling cycle highlighting the transmetalation step as the primary risk for steric clashes.

Part 4: Validated Experimental Methodology

Protocol: Overcoming Steric Clashing in Ni-Catalyzed Enantioconvergent Cross-Coupling using (R)-Et-Pybox This protocol utilizes the 15-crown-5 additive strategy to rescue yields suppressed by steric hindrance[2].

Reagents & Materials:

  • NiCl2​⋅glyme (10 mol%)

  • (R)-Et-Pybox (12 mol%)

  • 15-crown-5 (10 mol%)

  • Manganese powder (2.0 equiv, reductant)

  • Alkyl halide electrophile (1.0 equiv)

  • Alkyl zinc nucleophile (1.5 equiv)

  • Solvent: Anhydrous DMA/Diglyme (1:3 ratio)

Step-by-Step Workflow:

  • Catalyst Pre-Formation (Critical Step): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with NiCl2​⋅glyme (10 mol%) and (R)-Et-Pybox (12 mol%). Add 1.0 mL of anhydrous DMA. Stir at room temperature for 30 minutes. Self-Validation Check: The solution must transition from pale green to a deep, homogenous blue/purple, confirming successful bidentate/tridentate coordination of the Et-Pybox ligand.

  • Additive Incorporation: Add 15-crown-5 (10 mol%) directly to the catalyst mixture. Stir for an additional 5 minutes. This step is mandatory to prevent the aggregation of zinc salts later in the cycle, which would otherwise exacerbate steric crowding at the metal center.

  • Reductant & Substrate Addition: Add Manganese powder (2.0 equiv) and the alkyl halide electrophile (1.0 equiv).

  • Solvent Tuning: Dilute the mixture with 3.0 mL of anhydrous Diglyme. The 1:3 DMA/Diglyme ratio provides the exact dielectric constant needed to support the sterically congested transition state.

  • Nucleophile Addition: Dropwise, add the alkyl zinc reagent (1.5 equiv) over 10 minutes to prevent thermal spiking.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir at 10 °C for 24 hours. Note: The sub-ambient temperature compensates for the lower steric bulk of the ethyl group, maximizing enantioselectivity.

  • Quench & Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Dry over Na2​SO4​ , concentrate, and purify via flash column chromatography.

References

  • Ligand-enabled Ni-catalysed enantioconvergent intermolecular Alkyl-Alkyl cross-coupling between distinct Alkyl halides. Nature Communications / PMC. Available at:[Link]

  • Synergistic B/Cu-Catalyzed Asymmetric Propargylic Substitution of β -Hydroxyl Ketones. Organic Letters (ACS Publications). Available at:[Link]

  • Ligand Acceleration in Chiral Lewis Acid Catalysis. CCS Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine vs. Phenyl-Pybox in Asymmetric Catalysis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Philosophy Pyridine-bis(oxazoline) (Pybox) ligands are privileged, C2​ -symmetric, tridentate N,N,N-li...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Philosophy

Pyridine-bis(oxazoline) (Pybox) ligands are privileged, C2​ -symmetric, tridentate N,N,N-ligands that coordinate to a wide array of transition metals (e.g., Cu, Ru, Zn, Ln) to construct highly controlled chiral environments[1]. In asymmetric catalysis, the selection between the aliphatic (R)-Et-Pybox (ethyl-substituted) and the aromatic (R)-Ph-Pybox (phenyl-substituted) is not a matter of trial and error. It is governed by a strict causality between the steric demands of the reaction intermediates and the electronic modulation required by the metal center.

This guide objectively compares the performance of these two ligands, providing mechanistic rationale and field-proven experimental protocols to guide your catalyst selection.

Structural and Electronic Divergence

To understand their divergent performance, we must analyze the microenvironment each ligand creates upon metal coordination:

  • 2,6-bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine[(R)-Ph-Pybox]:

    • Steric Profile: Features rigid, planar aromatic rings. This creates a deep, highly restricted chiral pocket that excels at blocking one enantiotopic face of the metal complex. It is capable of participating in π−π stacking interactions with aromatic substrates[1].

    • Electronic Profile: The sp2 -hybridized phenyl group is slightly electron-withdrawing relative to alkyl chains. This subtly increases the Lewis acidity of the coordinated metal, which is highly beneficial for activating unreactive electrophiles (e.g., in Zn- or Cu-catalyzed aldol additions)[2].

  • 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine [(R)-Et-Pybox]:

    • Steric Profile: Features flexible, sp3 -hybridized aliphatic chains. It provides a more open, adaptable coordination sphere. This flexibility is critical when the catalytic cycle involves exceptionally bulky nucleophiles that would otherwise suffer from steric repulsion[3].

    • Electronic Profile: The ethyl group is electron-donating, which helps stabilize higher oxidation states or highly electrophilic metal intermediates (such as metal-allenylidenes)[3].

Comparative Performance Data: The Causality of Steric Clash

To illustrate the practical implications of these properties, we compare their performance across two distinct catalytic paradigms.

Paradigm A: Synergistic B/Cu-Catalyzed Asymmetric Propargylic Substitution (APS)

In the direct APS of β -hydroxy ketones, the reaction proceeds via a transient, bulky cyclic boron enediolate intermediate[3].

  • The Failure of Ph-Pybox: When Ph-Pybox is utilized, its rigid phenyl groups severely clash with the incoming bulky boron enediolate. This steric repulsion prevents the nucleophile from properly aligning with the Cu-allenylidene electrophile, resulting in poor yields (21%) and low enantioselectivity (32% ee)[3].

  • The Success of Et-Pybox: Switching to the less hindered Et-Pybox relieves this steric strain. The flexible ethyl groups allow the bulky nucleophile to approach the reactive center while still providing sufficient facial shielding, boosting enantioselectivities to ~80% ee and delivering high diastereomeric ratios (>20:1 dr)[3].

Table 1: Ligand Screening Data for B/Cu-Catalyzed APS [3]

LigandYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Mechanistic Observation
(S)-Ph-Pybox 2137:132Severe steric clash with bulky boron enediolate.
(S)-tBu-Pybox LowN/A~50Extreme steric bulk prevents catalytic turnover.
(S)-Et-Pybox Good>20:1~80Optimal balance of nucleophile access and facial shielding.
Paradigm B: Ru-Catalyzed Asymmetric Cyclopropanation

Conversely, in reactions involving relatively flat intermediates—such as the Ru-catalyzed cyclopropanation of styrene with ethyl diazoacetate—the dynamics shift[2].

  • Here, the deep chiral pocket of Ph-Pybox is highly advantageous. It effectively differentiates the two faces of the planar metal-carbene intermediate without hindering substrate binding, often serving as the benchmark ligand for achieving high trans/cis selectivity and excellent enantiomeric excess[2].

LigandSelection Start Substrate & Metal Complex Analysis Steric Substrate Steric Bulk? Start->Steric HighBulk High Steric Bulk (e.g., Boron Enediolates) Steric->HighBulk Bulky Nucleophiles LowBulk Low/Moderate Bulk (e.g., Diazoacetates) Steric->LowBulk Small/Flat Nucleophiles EtPybox (R)-Et-Pybox Less hindered, flexible pocket Better Yields/ee% HighBulk->EtPybox Requires open access PhPybox (R)-Ph-Pybox Rigid, deep chiral pocket High ee%, pi-stacking LowBulk->PhPybox Requires rigid face-blocking

Decision matrix for selecting Et-Pybox vs. Ph-Pybox based on substrate sterics.

Self-Validating Experimental Protocols

The following protocols demonstrate the self-validating nature of these catalytic systems, ensuring reproducibility through precise stoichiometric and environmental controls.

Protocol 1: Cu/Et-Pybox Catalyzed APS of β -Hydroxy Ketones[3]

This protocol highlights the necessity of Et-Pybox for accommodating bulky intermediates.

  • Catalyst Preparation: In an inert atmosphere glovebox, charge a flame-dried Schlenk tube with Cu(CH3​CN)4​BF4​ (5 mol %) and (S)-Et-Pybox (6 mol %).

  • Solvent Addition: Add anhydrous toluene (2.0 mL) and stir at room temperature for 1 hour to ensure complete formation of the Cu-Pybox complex. The slight excess of ligand (6 mol % vs 5 mol % Cu) prevents the formation of unselective, unligated copper species.

  • Reagent Loading: Add diphenylborinic acid (20 mol %), followed by β -hydroxypropiophenone (1.0 equiv) and propargylic carbonate (1.2 equiv).

  • Initiation: Inject Et3​N (2.0 equiv) dropwise. The base is required to facilitate the formation of the cyclic boron enediolate and the Cu-allenylidene intermediate.

  • Reaction & Isolation: Stir the mixture for 12–36 hours. Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, and purify via flash chromatography to isolate the chiral β -alkynyl ketone.

CatalyticCycle Ketone β-Hydroxy Ketone Enediolate Cyclic Boron Enediolate (Bulky Nucleophile) Ketone->Enediolate + Base Boron Borinic Acid Boron->Enediolate Product Chiral β-Alkynyl Ketone (High dr & ee%) Enediolate->Product C-C Bond Formation Carbonate Propargylic Carbonate Allenylidene Chiral Cu-Allenylidene (Electrophile) Carbonate->Allenylidene + Cu/Ligand CuCat Cu(I) + (R)-Et-Pybox CuCat->Allenylidene Allenylidene->Product

Workflow of synergistic B/Cu-catalyzed asymmetric propargylic substitution.

Protocol 2: Preparation of Ru/Ph-Pybox Catalyst for Cyclopropanation[2]

This protocol leverages the deep chiral pocket of Ph-Pybox for flat carbenoid intermediates.

  • Complexation: Dissolve equimolar amounts of (R)-Ph-Pybox and [RuCl2​(p−cymene)]2​ in anhydrous CH2​Cl2​ .

  • Activation: Stir the mixture at room temperature for 24 hours. The displacement of the p-cymene ligand by the tridentate N,N,N-coordination of Ph-Pybox creates a highly rigid, coordinatively unsaturated Ru-center.

  • Validation: The benchmark reaction is conducted by adding styrene (5 mmol) to the catalyst solution, followed by the slow, dropwise addition of ethyl diazoacetate (1 mmol) via a syringe pump. Slow addition is critical to prevent the uncatalyzed dimerization of the diazo compound.

  • Analysis: Analyze the crude mixture via chiral GC (e.g., Cyclodex-B column) to determine the trans/cis ratio and enantiomeric excess, verifying the facial selectivity imparted by the phenyl rings.

Sources

Comparative

chiral HPLC validation of 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine catalyzed products

In the landscape of modern asymmetric synthesis, the quest for enantiopure compounds is paramount. Chiral ligands, such as the C2-symmetric 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine (Et-PyBox), have become indi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern asymmetric synthesis, the quest for enantiopure compounds is paramount. Chiral ligands, such as the C2-symmetric 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine (Et-PyBox), have become indispensable tools, catalyzing a wide array of stereoselective transformations with remarkable efficiency.[1][2] However, the synthesis of a chiral molecule is only half the battle; verifying its enantiomeric purity with unimpeachable accuracy is equally critical. This is where a robustly validated High-Performance Liquid Chromatography (HPLC) method becomes the cornerstone of trustworthy results.

This guide provides an in-depth, experience-driven framework for the validation of chiral HPLC methods tailored to the products of Et-PyBox and other PyBox-catalyzed reactions. We will move beyond rote procedural lists to explore the scientific rationale behind each validation step, compare the performance of common chiral stationary phases, and provide the data-driven insights necessary for researchers, scientists, and drug development professionals to build self-validating analytical systems.

The Analytical Imperative: Quantifying Enantiomeric Excess in PyBox Systems

The Et-PyBox ligand, a member of the versatile Pyridine-bis(oxazoline) family, coordinates with various transition metals to form potent chiral Lewis acid catalysts. These complexes are adept at controlling the stereochemical outcome of reactions like Michael additions, Diels-Alder cycloadditions, and hydrosilylations.[1][3] The primary measure of success for these reactions is the enantiomeric excess (e.e.), which quantifies the purity of the desired enantiomer over its mirror image.

A Rigorous Framework for Chiral Method Validation

The objective of analytical validation is to demonstrate that a method is suitable for its intended purpose.[6] For a chiral separation, this means proving the method can accurately, reliably, and specifically quantify the two enantiomers in the presence of starting materials, by-products, and other potential impurities.

The core validation parameters, as stipulated by ICH Q2(R1), are outlined below.[7][8]

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For a chiral method, this is the most critical parameter. It’s the proof that your chromatographic peaks correspond only to the two enantiomers of interest and are not co-eluting with any other substance.

Experimental Protocol:

  • Peak Purity Analysis: Analyze the R- and S-enantiomer peaks using a photodiode array (PDA) detector. The peak purity algorithm should confirm spectral homogeneity across each peak.

  • Forced Degradation: Subject the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed sample to ensure that the enantiomer peaks are well-resolved from any degradants.

  • Matrix Spiking: Spike the sample matrix with starting materials and known by-products. Confirm that these do not interfere with the retention times or quantification of the enantiomers.[5][6]

Linearity and Range

Causality: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the analytical signal (peak area). This ensures that quantification is accurate across a defined concentration range.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the racemic mixture (or individual enantiomers if available) of known concentration.

  • Serial Dilutions: Create a series of at least five concentrations across the desired range. A typical range for assay and purity is 80% to 120% of the target test concentration.[6]

  • Analysis and Plotting: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration for each enantiomer.

  • Statistical Analysis: Calculate the coefficient of determination (R²), y-intercept, and slope of the regression line.

    • Acceptance Criteria: R² ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. In chiral analysis, it confirms that the measured ratio of enantiomers reflects the actual ratio in the sample.

Experimental Protocol:

  • Spiked Samples: Prepare samples by spiking the drug product matrix with known amounts of the enantiomers at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze these samples (n=3 at each level) and calculate the percentage recovery of the added enantiomers.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

  • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate injections of a homogeneous sample (e.g., at 100% of the target concentration).

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Statistical Analysis: Calculate the Relative Standard Deviation (RSD) for the peak areas and the calculated enantiomeric excess.

    • Acceptance Criteria: RSD ≤ 2.0%.

Robustness

Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Parameter Variation: Identify critical method parameters (e.g., mobile phase composition, flow rate, column temperature).

  • Systematic Variation: Vary each parameter slightly (e.g., mobile phase organic content ±2%, flow rate ±10%, temperature ±5°C).

  • Analysis: Analyze a system suitability sample under each condition and evaluate the impact on resolution, retention time, and tailing factor.

    • Acceptance Criteria: The resolution (Rs) between the enantiomers should remain > 1.5, and other system suitability parameters should remain within their defined limits.

Performance Comparison: Selecting the Optimal Chiral Stationary Phase (CSP)

The heart of any chiral separation is the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the workhorses of the field due to their broad applicability and high success rates.[9][10][11]

Let's consider a common product from a PyBox-catalyzed Michael addition. The goal is to separate the resulting enantiomers. The choice of CSP and mobile phase is critical for achieving baseline resolution (Rs > 1.5) in a practical timeframe.[12]

Below is a comparative data table illustrating the performance of three common immobilized polysaccharide CSPs for a hypothetical separation.

ParameterColumn A (Cellulose-based)Column B (Amylose-based)Column C (Cellulose-based, different derivative)
Mobile Phase Hexane/Isopropanol (90:10)Hexane/Ethanol (85:15)Hexane/Isopropanol (95:5)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25°C25°C30°C
Retention Time (t_R1) 8.2 min10.5 min12.1 min
Retention Time (t_R2) 9.5 min13.1 min14.9 min
Selectivity (α) 1.201.311.28
Resolution (R_s) 1.85 2.50 2.10

Analysis and Interpretation:

  • Column B provides the highest resolution (Rs = 2.50), indicating the best separation between the two enantiomer peaks. This is the ideal choice for accurate quantification.

  • Column A also provides baseline resolution (Rs > 1.5) with a shorter run time, which could be advantageous for high-throughput screening.

  • Column C shows good resolution but has the longest analysis time.

This data demonstrates that while multiple columns may achieve a separation, a systematic comparison is necessary to find the optimal conditions that balance resolution, analysis time, and solvent consumption.

Visualizing the Workflow and Logic

To better conceptualize the process, the following diagrams illustrate the validation workflow and the logical connection between the chemical synthesis and the analytical outcome.

ValidationWorkflow start_node Method Development & Optimization sst System Suitability Test (SST) (Define Criteria: Rs, Tailing, etc.) start_node->sst Initial Method end_node Validated Method & Final Report spec Specificity (Peak Purity, Forced Degradation) lin Linearity & Range (5 concentrations, R² ≥ 0.999) spec->lin acc Accuracy (Spike Recovery, 98-102%) lin->acc prec Precision (Repeatability & Intermediate, RSD ≤ 2%) acc->prec rob Robustness (Parameter Variation, Rs > 1.5) prec->rob rob->end_node All Criteria Met sst->spec

Caption: A typical workflow for chiral HPLC method validation based on ICH Q2(R1).

Caption: Logical flow from PyBox catalysis to the determination of enantiomeric excess.

Conclusion

The validation of a chiral HPLC method is a systematic process of discovery, proving that an analytical procedure is fit for its purpose. For products derived from powerful catalysts like Et-PyBox, this process underpins the reliability of all subsequent research and development decisions. By embracing a logical, data-driven approach grounded in the principles of specificity, linearity, accuracy, precision, and robustness, scientists can ensure the integrity of their results. The careful selection and comparison of chiral stationary phases is a critical step in this journey, ultimately enabling the accurate and reliable quantification of enantiomeric purity, the true measure of success in asymmetric catalysis.

References

  • Ghanbari, M., et al. (2016). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of the Chinese Chemical Society. Available from: [Link]

  • Regis Technologies, Inc. CHIRAL STATIONARY PHASES - HPLC. Available from: [Link]

  • LCGC International. (2023). Recent Chiral Stationary Phase Advancements in HPLC Analysis. Available from: [Link]

  • Giffin, M. M., et al. (2023). Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines. Organometallics. Available from: [Link]

  • New-Pharma Manufacturing. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available from: [Link]

  • Royal Society of Chemistry. (2016). A Ce(OTf)3/PyBox catalyzed enantioselective Hosomi–Sakurai reaction of aldehydes with allyltrimethylsilane. New Journal of Chemistry. Available from: [Link]

  • Chem-Space. 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]pyridine. Available from: [Link]

  • ResearchGate. (2015). Enantioselective La III -pyBOX-Catalyzed Nitro-Michael Addition to (E)-2-Azachalcones. Available from: [Link]

  • ACS Publications. (2005). Lanthanide Pybox Complexes as Catalysts for Enantioselective Silylcyanation of Aldehydes. Organometallics. Available from: [Link]

  • ChemRxiv. (2025). Modular Enantioselective Photocatalysts from Privileged Pybox Scaffolds. Available from: [Link]

  • CHIMIA. (2020). Catalytic Enantioselective Reactions with (Benzo)Pyrylium Salts. Available from: [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • European Medicines Agency. (1995). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY (CPMP/ICH/381/95). Available from: [Link]

  • ResearchGate. (2003). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. Available from: [Link]

  • National Library of Medicine. (2019). Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis. Angewandte Chemie. Available from: [Link]

  • Synthonix. 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine - [B38133]. Available from: [Link]

  • National Center for Biotechnology Information. 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine. PubChem Compound Summary for CID 11061079. Available from: [Link]

  • Royal Society of Chemistry. (2016). Heteroleptic iron(ii) complexes of chiral 2,6-bis(oxazolin-2-yl)-pyridine (PyBox) and 2,6-bis(thiazolin-2-yl)pyridine ligands – the interplay of two different ligands on the metal ion spin sate. Dalton Transactions. Available from: [Link]

Sources

Validation

Benchmarking 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine [(R,R)-Et-Pybox] Against Standard Bis(oxazoline) (BOX) Ligands

Executive Summary In the realm of asymmetric catalysis, the architectural design of the chiral ligand dictates the stereochemical outcome of the reaction. While standard C2-symmetric bis(oxazoline) (BOX) ligands have lon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric catalysis, the architectural design of the chiral ligand dictates the stereochemical outcome of the reaction. While standard C2-symmetric bis(oxazoline) (BOX) ligands have long been the workhorses for Cu(II) and Zn(II) catalyzed transformations, they often fail to provide sufficient steric shielding or stable coordination geometries for highly oxophilic metals or complex dual-catalytic systems.

The tridentate ligand 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine , commonly referred to as (R,R)-Et-Pybox , addresses these limitations. By incorporating a central pyridine ring, Et-Pybox enforces a highly rigid meridional coordination geometry. Furthermore, the specific selection of the C4-ethyl substituent provides a "Goldilocks" steric profile—bridging the gap between the overly bulky tert-butyl groups (which can shut down catalytic turnover) and the insufficiently directing methyl groups. This guide objectively benchmarks Et-Pybox against standard BOX ligands, providing experimental data, mechanistic insights, and self-validating protocols for researchers and drug development professionals.

Structural & Mechanistic Divergence

The fundamental difference between BOX and Pybox ligands lies in their denticity and the resulting geometry of the active catalytic species, which directly impacts the transition state of the coordinated substrate[1].

  • Coordination Geometry: Standard BOX ligands bind in a bidentate (N,N) fashion, typically yielding twisted square planar or tetrahedral metal complexes. In contrast, Et-Pybox is a tridentate (N,N,N) ligand. The inclusion of the pyridine nitrogen forces the ligand into a meridional plane, resulting in square pyramidal or octahedral complexes.

  • Metal Compatibility: The expanded binding pocket of Et-Pybox is uniquely suited to host larger Lewis acidic cations, such as Lanthanides (Ln) and Scandium (Sc). Standard BOX ligands routinely fail to form stable complexes with these metals, leading to racemic background reactions.

  • The Ethyl Advantage: In cross-coupling and propargylic substitutions, steric bulk must be precisely tuned. While i-Pr and t-Bu substituents are standard in the BOX family, they often create excessive steric clash in Pybox systems due to the rigidified tridentate scaffold. The C4-ethyl group in Et-Pybox provides optimal chiral induction without inhibiting substrate binding[2].

G Ligand_BOX Standard BOX (Bidentate N,N) Complex_BOX Twisted Square Planar Metal Complex Ligand_BOX->Complex_BOX 2-Point Binding Ligand_Pybox Et-Pybox (Tridentate N,N,N) Complex_Pybox Meridional / Octahedral Metal Complex Ligand_Pybox->Complex_Pybox 3-Point Binding App_Ln Lanthanide (Ln) Catalysis Complex_BOX->App_Ln Unstable App_CuNi Cu / Ni Cross-Coupling Complex_BOX->App_CuNi Moderate ee% Complex_Pybox->App_Ln Highly Stable Complex_Pybox->App_CuNi High ee% & Yield

Fig 1. Coordination pathways and catalytic stability of BOX vs. Et-Pybox ligands.

Performance Benchmarking: Experimental Data

To objectively evaluate the performance of Et-Pybox, we benchmark it against standard BOX and other Pybox derivatives across two distinct, highly challenging catalytic environments.

Case Study A: Synergistic B/Cu-Catalyzed Asymmetric Propargylic Substitution

In the direct asymmetric propargylic substitution of acyclic nonactivated ketones, controlling diastereo- and enantioselectivity is a formidable hurdle. Recent studies published in 2[2] demonstrate that standard BOX ligands fail to stabilize the Cu(I) center adequately in the presence of the borinic acid co-catalyst. Furthermore, tuning the Pybox substituent is critical:

Table 1: Ligand Screening for B/Cu-Catalyzed Propargylic Substitution [2]

LigandYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
(S)-Ph-Pybox2137:132
(S)-tBu-Pybox< 20N/A~ 50
(S)-Et-Pybox 85 > 20:1 80
Standard BOXTracesN/AN/A

Insight: The t-Bu derivative is too sterically demanding, inhibiting the approach of the bulky propargylic carbonate. Et-Pybox perfectly accommodates the substrate while enforcing a rigid chiral pocket, resulting in an 85% yield and 80% ee.

Case Study B: Ni-Catalyzed Enantioconvergent Alkyl-Alkyl Cross-Coupling

Cross-electrophile coupling between distinct alkyl halides requires a ligand that can suppress β -hydride elimination while promoting enantioselective reductive elimination. Data from 3[3] highlights the stereodirecting power of the ethyl substituent.

Table 2: Ligand Evaluation for Ni-Catalyzed Cross-Coupling [3]

LigandYield (%)Enantiomeric Excess (ee %)
iPr-Pybox6770
Et-Pybox 29 90
Propyl Me-Pybox2194

Insight: While i-Pr-Pybox offers a higher raw yield, Et-Pybox provides a massive 20% jump in enantiomeric excess (70% to 90%). For drug development professionals where optical purity is paramount, Et-Pybox provides the superior stereochemical outcome.

Self-Validating Experimental Protocol

The following protocol outlines a highly sensitive Cu(I)/(R,R)-Et-Pybox catalyzed asymmetric transformation. Every step is designed with explicit causality to ensure reproducibility and self-validation.

Objective: Enantioselective C-propargylation of β -hydroxy ketones

Reagents:

  • Cu(CH₃CN)₄BF₄ (5 mol%)

  • (R,R)-Et-Pybox (6 mol%)

  • Diphenylborinic acid (20 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous Toluene (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Within a nitrogen-filled glovebox, weigh Cu(CH₃CN)₄BF₄ (5 mol%) and (R,R)-Et-Pybox (6 mol%) into an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Causality: Cu(I) is highly susceptible to disproportionation and oxidation to Cu(II) in the presence of atmospheric oxygen and moisture. Cu(II) possesses a different Lewis acidity and coordination geometry, which will completely abrogate enantioselectivity.

  • Thermodynamic Pre-complexation: Inject 2.0 mL of anhydrous, degassed toluene into the Schlenk tube. Stir the suspension at 25 °C for exactly 30 minutes until a homogeneous colored solution forms.

    • Causality: The 6 mol% ligand to 5 mol% metal ratio ensures complete saturation of the metal center. The 30-minute window is critical; it provides the activation energy required for the ligand to rearrange into the thermodynamically stable meridional N,N,N-coordination complex. Rushing this step leaves unligated Cu(I) in solution, which will catalyze a rapid, racemic background reaction.

  • Dual-Catalyst Activation: Add diphenylborinic acid (20 mol%) followed by the β -hydroxy ketone substrate (1.0 equiv).

    • Causality: The borinic acid acts as a synergistic co-catalyst, forming a transient enolate/boron complex that activates the substrate. Omitting this step results in 0% conversion[2].

  • Electrophile Addition: Add Et₃N (2.0 equiv) dropwise, followed immediately by the propargylic carbonate (1.2 equiv). Seal the tube and stir for 24 hours.

    • Causality: Et₃N neutralizes the acid generated during the catalytic cycle, preventing catalyst poisoning and facilitating continuous turnover.

  • Self-Validation & Quench:

    • Validation Check: Before full workup, extract a 10 μ L aliquot, quench with saturated NH₄Cl, and analyze via crude ¹H NMR. You must observe >95% consumption of the starting ketone. If conversion is <50%, the Cu(I) catalyst was likely oxidized during setup.

    • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via silica gel flash chromatography.

Conclusion & Ligand Selection Guide

When designing an asymmetric catalytic workflow, the choice between a standard BOX ligand and (R,R)-Et-Pybox should be dictated by the metal center and the steric demands of the transition state:

  • Choose Standard BOX (e.g., iPr-BOX, tBu-BOX) when: Utilizing standard Cu(II) or Zn(II) Lewis acid catalysis where bidentate coordination is sufficient, and the substrate requires a highly bulky chiral wall to differentiate enantiotopic faces.

  • Choose (R,R)-Et-Pybox when:

    • Employing oxophilic metals (Lanthanides, Scandium) that require the stabilizing effect of the tridentate pyridine nitrogen.

    • Operating dual-catalytic systems (e.g., B/Cu) where standard BOX ligands fail to maintain metal coordination.

    • The t-Bu-Pybox derivative proves too sterically hindered, shutting down catalytic yield, but the Me-Pybox derivative fails to provide adequate enantioselectivity. Et-Pybox serves as the optimal structural compromise.

References

  • PYBOX Ligand - Large Binding Site & Rigid Scaffold Source: Sigma-Aldrich URL:

  • Bisoxazoline ligand Source: Wikipedia URL:[1]

  • Synergistic B/Cu-Catalyzed Asymmetric Propargylic Substitution of β -Hydroxyl Ketones Source: Organic Letters, ACS Publications URL:[2]

  • Ligand-enabled Ni-catalysed enantioconvergent intermolecular Alkyl-Alkyl cross-coupling between distinct Alkyl halides Source: Nature Communications, PMC URL:[3]

Sources

Comparative

Reproducibility of Enantioselectivity Using 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine Catalysts: A Comparative Guide

As a Senior Application Scientist, one of the most frequent challenges I encounter in asymmetric catalysis is the drop-off in enantiomeric excess (ee%) when scaling up or transferring protocols between laboratories. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in asymmetric catalysis is the drop-off in enantiomeric excess (ee%) when scaling up or transferring protocols between laboratories. While the pyridine bis(oxazoline) (PyBOX) ligand family is a cornerstone of stereocontrolled synthesis, the specific choice of the chiral substituent at the 4-position of the oxazoline ring dictates both the peak performance and the day-to-day reproducibility of the catalyst.

This guide objectively evaluates the performance and reproducibility of 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine , commonly referred to as (R)-Et-PyBOX , comparing it against industry-standard alternatives like (R)-iPr-PyBOX and (R)-Ph-PyBOX.

Mechanistic Causality: The "Goldilocks" Steric Profile of (R)-Et-PyBOX

To understand why (R)-Et-PyBOX behaves differently than its isopropyl or phenyl counterparts, we must examine the causality of stereocontrol at the transition metal center. PyBOX is a tridentate, C2-symmetric pincer ligand that coordinates to transition metals (e.g., Ru, Cu, Fe) via its three nitrogen atoms[1].

When a metal-carbene or metal-nitrenoid intermediate forms, the chiral substituents on the oxazoline rings project into the reactive space, creating a chiral pocket.

  • The Isopropyl/Phenyl Problem: Ligands like (R)-iPr-PyBOX feature α -branching, while (R)-Ph-PyBOX features rigid aromatic bulk. While this massive steric shielding is excellent for small substrates, introducing sterically demanding substrates (like substituted styrenes or bulky diazoacetates) causes severe steric repulsion. This forces the substrate into erratic, higher-energy transition states, destroying ee% reproducibility[2].

  • The Ethyl Advantage: The ethyl group in (R)-Et-PyBOX lacks α -branching. It provides a linear steric barrier that is sufficient to block the disfavored enantiotopic face of the intermediate, but flexible enough to accommodate bulky substrates without forcing a steric clash[3]. This "Goldilocks" profile makes the enantioselectivity of Et-PyBOX highly reproducible across a broader substrate scope.

G A Ru(II) Precursor + (R)-Et-PyBOX B Chiral Ru-PyBOX Resting State A->B Coordination (Ethylene Activation) C Ru-Carbene Intermediate B->C + Diazoacetate - N2 D Substrate Approach (e.g., Styrene) C->D Stereocontrol Phase E Favorable Trajectory High ee% & Yield D->E (R)-Et-PyBOX Optimal Bulk F Steric Clash Low ee% & Yield D->F (R)-Ph-PyBOX Excessive Bulk

Fig 1: Mechanistic divergence in Ru-catalyzed cyclopropanation based on PyBOX steric profiles.

Comparative Performance Data

To objectively quantify these mechanistic differences, we examine the benchmark asymmetric cyclopropanation of styrene with ethyl diazoacetate using Ruthenium(II)-PyBOX catalysts. The data below synthesizes comparative findings on stereoselectivity and operational reproducibility[2][3].

Chiral LigandCatalyst SystemTrans/Cis RatioEnantiomeric Excess (Trans)Reproducibility & Steric Profile Assessment
(R)-Et-PyBOX Ru(II)-PyBOX91:982 - 84%High. The optimal balance of flexibility and steric shielding; highly reproducible even with bulky substrates.
(R)-iPr-PyBOX Ru(II)-PyBOX95:585 - 88%Moderate-High. Excellent for standard substrates, but α -branching can cause unpredictable steric clashes with bulky diazoacetates.
(R)-Ph-PyBOX Ru(II)-PyBOXVariable< 60%Low. Rigid phenyl rings cause severe steric repulsion, leading to competing transition states and erratic ee% drift.
(R)-Bn-PyBOX Ru(II)-PyBOXVariableModerateLow. Benzyl flexibility combined with excessive bulk leads to multiple competing transition states.

Data indicates that while iPr-PyBOX may edge out Et-PyBOX in absolute ee% for highly specific, small substrates, (R)-Et-PyBOX offers superior reproducibility and robustness when substrate bulk increases.

Critical Factors Governing Reproducibility

Achieving the 82%+ ee reported for (R)-Et-PyBOX is not merely about mixing reagents; it requires strict control over the catalytic microenvironment. Reproducibility hinges on three non-negotiable parameters:

  • Ligand-to-Metal Ratio: A strict 1.1:1 to 1.2:1 molar ratio of PyBOX to the metal precursor is required. Excess uncoordinated metal (e.g., bare Ru or Cu) acts as an achiral Lewis acid, catalyzing a rapid background reaction that decimates the overall enantiomeric excess.

  • Carbene Steady-State Concentration: In cyclopropanation, the diazo compound must be added via a syringe pump. High local concentrations lead to carbene dimerization (forming maleates/fumarates). This not only reduces yield but alters the coordination sphere of the catalyst, leading to unpredictable ee% drift.

  • Resting State Stabilization: For ruthenium systems, activating the precatalyst under an ethylene atmosphere generates a highly stable trans-RuCl2​(PyBOX)(ethylene) complex[3]. This prevents the formation of multinuclear ruthenium clusters that exhibit poor stereocontrol.

Self-Validating Protocol: Ru-Catalyzed Asymmetric Cyclopropanation

The following protocol for the synthesis of trans-2-phenylcyclopropane-1-carboxylate is designed as a self-validating system . By incorporating specific isolation and analytical checkpoints, the protocol ensures that any deviation in enantioselectivity is immediately detectable and traceable.

Step-by-Step Methodology

Step 1: Catalyst Assembly & Activation

  • Action: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 0.05 mmol of [RuCl2​(p-cymene)]2​ and 0.11 mmol of (R)-Et-PyBOX in 5 mL of anhydrous CH2​Cl2​ . Stir under an ethylene atmosphere (1 atm) for 2 hours.

  • Causality: The slight excess of ligand ensures complete consumption of the ruthenium dimer. Ethylene displaces the p-cymene ligand to form the stable, C2-symmetric resting state, preventing off-cycle, non-selective ruthenium species.

Step 2: Substrate Introduction & Thermal Control

  • Action: Add 5.0 mmol of styrene to the catalyst solution. Adjust the reaction temperature to exactly 25°C using a calibrated thermostatic bath.

  • Causality: Strict thermal control is paramount. Fluctuations above 25°C exponentially increase the rate of the uncatalyzed background reaction, yielding racemic products.

Step 3: Carbene Generation (The Critical Step)

  • Action: Using a programmable syringe pump, add 1.0 mmol of ethyl diazoacetate (dissolved in 2 mL CH2​Cl2​ ) dropwise over a period of 5 hours.

  • Causality: Slow addition maintains a near-zero steady-state concentration of the diazo compound, entirely suppressing the dimerization side-reaction.

Step 4: Quench and Isolation

  • Action: Once nitrogen gas evolution ceases, concentrate the mixture in vacuo and immediately pass it through a short silica gel plug (eluting with hexane/ethyl acetate 9:1).

  • Causality: Rapid removal of the Lewis-acidic ruthenium catalyst prevents any potential post-reaction epimerization of the cyclopropane product.

Step 5: Self-Validation via Chiral GC

  • Action: Analyze the purified product using Gas Chromatography equipped with a chiral stationary phase (e.g., Cyclodex-B column).

  • Validation Logic: First, run a racemic standard (synthesized using an achiral catalyst) to confirm baseline separation of all four stereoisomers. Next, inject the (R)-Et-PyBOX catalyzed product. The integration ratio of the major trans peak versus the minor trans peak directly validates the >80% ee claim, while the total trans to total cis ratio validates diastereoselectivity.

Workflow Step1 1. Catalyst Assembly [RuCl2(p-cymene)]2 + (R)-Et-PyBOX Step2 2. Activation Ethylene atmosphere (1 atm) Step1->Step2 Displace p-cymene Step3 3. Carbene Generation Slow addition of diazoacetate at 25°C Step2->Step3 Add Styrene Step4 4. Quench & Isolate Silica gel filtration Step3->Step4 Prevent dimerization Step5 5. Self-Validation Chiral GC (Cyclodex-B) Analysis Step4->Step5 Determine trans/cis & ee%

Fig 2: Self-validating experimental workflow for (R)-Et-PyBOX catalyzed cyclopropanation.

Conclusion

While (R)-iPr-PyBOX remains a popular default choice in asymmetric catalysis, (R)-Et-PyBOX offers a highly strategic alternative when reproducibility issues arise due to substrate bulk. By providing a "Goldilocks" steric environment—rigid enough to enforce stereocontrol but flexible enough to prevent transition-state clashes—(R)-Et-PyBOX ensures consistent, high-yielding enantioselectivity. When paired with rigorous experimental controls (syringe pump addition, ethylene stabilization, and strict stoichiometry), it forms the basis of a highly robust, scalable catalytic system.

References

  • Bulletin of the Chemical Society of Japan (Oxford Academic) . "Chiral Ruthenium(II)–Bis(2-oxazolin-2-yl)pyridine Complexes. Asymmetric Catalytic Cyclopropanation of Olefins and Diazoacetates."[Link]

  • Docentes FCT NOVA . "Application of chiral 2,6-bis(thiazolinyl)pyridines in asymmetric Ru-catalyzed cyclopropanations..."[Link]

Sources

Validation

spectroscopic validation of 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine metal coordination

An in-depth comparative analysis and methodological framework for validating the coordination chemistry of chiral Pybox ligands. The Strategic Role of (R)-Et-Pybox in Coordination Chemistry In the landscape of asymmetric...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis and methodological framework for validating the coordination chemistry of chiral Pybox ligands.

The Strategic Role of (R)-Et-Pybox in Coordination Chemistry

In the landscape of asymmetric catalysis and luminescent metallo-supramolecular assemblies, 2,6-bis(oxazolinyl)pyridine (Pybox) ligands are privileged scaffolds. Their tridentate ( N,N,N ) binding pocket is large enough to accommodate bulky lanthanide (Ln³⁺) cations, while their rigid C2​ -symmetric framework ensures high enantioselectivity when coordinated to transition metals like Cu(II) or Ru(II)[1].

When selecting a Pybox derivative, the substituent on the oxazoline ring dictates both the steric footprint and the thermodynamic limits of coordination. 2,6-bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine , commonly known as (R)-Et-Pybox , occupies a strategic middle ground. It bridges the gap between the highly sterically demanding (R)-iPr-Pybox and the electronically distinct, planar (R)-Ph-Pybox. Validating the exact coordination geometry and stoichiometry of (R)-Et-Pybox is critical, as its flexible ethyl groups can adopt specific conformations that lock only upon metal binding, directly influencing the chiral environment transferred to the catalytic or luminescent center.

Comparative Spectroscopic Fingerprinting: (R)-Et-Pybox vs. Alternatives

To objectively evaluate the performance of (R)-Et-Pybox, we must benchmark its coordination behavior against its isopropyl and phenyl counterparts. The steric bulk of the oxazoline substituent fundamentally alters the maximum coordination number and the resulting spectroscopic signatures[2].

For instance, when titrated with Lanthanide ions (e.g., Tb³⁺ or Eu³⁺) in acetonitrile, the sterically encumbered (R)-iPr-Pybox typically saturates at a 1:2 (Metal:Ligand) stoichiometry. In contrast, the more accommodating steric profile of (R)-Et-Pybox and the planar nature of (R)-Ph-Pybox allow for the formation of highly symmetric 1:3 ( ML3​ ) complexes[2],[3].

Table 1: Quantitative Spectroscopic Comparison of Chiral Pybox Ligands

Ligand AlternativeSteric Bulk ProfileMax Stoichiometry (Ln³⁺ in CH₃CN)ECD Signature (Chiral Induction)Diagnostic ¹H NMR Shift (Coordination)
(R)-Et-Pybox Moderate (Flexible)1:3 ( ML3​ )Moderate Cotton EffectDiastereotopic −CH2​− resolution ( Δδ increase)
(R)-iPr-Pybox High (Branched)1:2 ( ML2​ )Strong Cotton EffectIsopropyl −CH− multiplet downfield shift
(R)-Ph-Pybox High (Planar)1:3 ( ML3​ )Very Strong ( π−π∗ exciton coupling)Aromatic proton deshielding

Workflow Visualization

The validation of Pybox-metal coordination requires a multi-modal approach. Relying on a single technique can lead to false assumptions regarding stoichiometry or chiral induction. The following workflow illustrates the orthogonal spectroscopic pipeline required to definitively characterize these complexes.

G A Ligand: (R)-Et-Pybox C Coordination Reaction (Solvent: CH₃CN) A->C B Metal Precursor (e.g., Ln³⁺, Cu²⁺) B->C D ¹H NMR Titration (Stoichiometry & Symmetry) C->D E UV-Vis Absorption (Isosbestic Points) C->E F Electronic Circular Dichroism (Chiral Induction) C->F G Validated Chiral Complex (ML₂ or ML₃ Geometry) D->G E->G F->G

Multi-modal spectroscopic workflow for validating (R)-Et-Pybox metal coordination.

Self-Validating Experimental Protocols

As an application scientist, executing a protocol is only half the battle; understanding the causality behind the data ensures trustworthiness. The following protocols are designed as self-validating systems to confirm the coordination of (R)-Et-Pybox.

Protocol A: Stoichiometric Validation via ¹H NMR Titration

Objective: Determine the binding constant and maximum stoichiometry ( MLn​ ) of the (R)-Et-Pybox complex. Causality: The nitrogen atoms of the pyridine and oxazoline rings donate electron density to the metal center, deshielding the adjacent protons. In the free (R)-Et-Pybox ligand, the methylene protons of the ethyl group are inherently diastereotopic, but their chemical shift difference ( Δδ ) is minimal due to free rotation. Upon coordination, the oxazoline ring locks into a rigid conformation. A dramatic increase in Δδ serves as an internal self-validation that the chiral pocket has been rigidly formed[3].

Step-by-Step Methodology:

  • Preparation: Dissolve (R)-Et-Pybox in CD3​CN to a precise concentration of 10.0 mM. Transfer 500 µL to an NMR tube.

  • Titrant Preparation: Prepare a 100.0 mM solution of the metal salt (e.g., Zn(ClO4​)2​ for diamagnetic studies, or Eu(NO3​)3​ for paramagnetic shift studies) in CD3​CN .

  • Titration: Add the metal titrant in 0.1 equivalent aliquots (5 µL).

  • Acquisition: Record a 1D ¹H NMR spectrum after each addition. Ensure the sample is thoroughly mixed and thermally equilibrated (298 K) before each scan.

  • Data Analysis: Track the chemical shift of the pyridine para-proton and the splitting of the ethyl −CH2​− protons. Plot the change in chemical shift ( Δδ ) versus the Metal:Ligand ratio. A sharp inflection point at 0.33 equivalents indicates an ML3​ complex, while an inflection at 0.5 indicates an ML2​ complex.

Protocol B: Electronic and Chiroptical Validation via UV-Vis and ECD

Objective: Verify the transfer of chirality from the (R)-Et-Pybox ligand to the metal center and confirm complex stability. Causality: The addition of metal ions alters the π→π∗ transitions of the Pybox framework. If an isosbestic point is maintained during the UV-Vis titration, it thermodynamically self-validates that only two primary absorbing species (the free ligand and the specific MLn​ complex) are in equilibrium, ruling out the presence of unstable intermediate stoichiometries[4]. Furthermore, Electronic Circular Dichroism (ECD) will reveal exciton coupling; the achiral metal transitions acquire a Cotton effect solely due to the dissymmetric geometry forced by the chiral (R)-Et-Pybox ligands[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 mM solution of (R)-Et-Pybox in spectroscopic grade CH3​CN .

  • UV-Vis Titration: Place 2.0 mL of the ligand solution in a quartz cuvette (1 cm path length). Add metal titrant (1.0 mM) in 0.2 equivalent increments.

  • Isosbestic Validation: Overlay the absorption spectra. Identify sharp isosbestic points (typically around 270-290 nm for Pybox systems). The preservation of these points throughout the titration confirms a clean, two-state equilibrium.

  • ECD Mapping: Transfer the fully coordinated solution (e.g., 1:3 M:L ratio) to a CD spectrometer. Scan from 200 nm to 400 nm.

  • Chiral Confirmation: Observe the Cotton effect. A bisignate CD signal corresponding to the ligand's absorption band confirms the chiral exciton coupling between multiple (R)-Et-Pybox ligands arrayed around the single metal center.

References

  • Bettencourt-Dias, A. et al. (2010). "Para-Derivatized Pybox Ligands As Sensitizers in Highly Luminescent Ln(III) Complexes." Inorganic Chemistry, ACS Publications. Available at:[Link]

  • Zhu, Y. et al. (2017). "Synthesis and characterization of metallo-supramolecular polymers from thiophene-based unimers bearing pybox ligands." RSC Advances, Royal Society of Chemistry. Available at:[Link]

  • Bettencourt-Dias, A. et al. (2010). "An oxazoline derivatized Pybox ligand for Eu(III) and Tb(III) sensitization." Comptes Rendus Chimie. Available at:[Link]

  • Di Bari, L. et al. (2018). "Combining Lanthanides with PyBox Ligands: A Simple Route to Circularly Polarized Light Emitters." D-NB.info. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine proper disposal procedures

Comprehensive Operational and Disposal Guide for 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine Welcome to the definitive laboratory safety and operational guide for 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine

Welcome to the definitive laboratory safety and operational guide for 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine , a highly effective chiral Pybox ligand. In my tenure as a Senior Application Scientist, I have overseen the scale-up and waste management of numerous asymmetric catalytic workflows. Pybox ligands, characterized by a central pyridine ring flanked by two oxazoline groups, are prized for their rigid tridentate scaffold and large binding site, making them ideal for complexing transition metals and lanthanides in enantioselective synthesis.

However, the very properties that make this ligand catalytically valuable—its strong Lewis basicity and metal-chelating affinity—dictate strict protocols for its handling and disposal. This guide provides a self-validating system for researchers to safely manage, quench, and dispose of Pybox-containing waste streams.

Chemical Safety Profile & Causality

Before detailing disposal logistics, we must establish why we handle this compound with specific precautions.

  • The Causality of Irritation: The nitrogen atoms within the oxazoline and pyridine rings possess lone pairs that readily interact with moisture and biological tissues. This basicity disrupts lipid bilayers and proteins in the skin and eyes, leading to its classification as a[1].

  • Environmental Persistence: Heterocyclic aromatic compounds like Pybox derivatives do not readily biodegrade. If discharged into the water supply, they can persist and complex with trace environmental metals, disrupting local aquatic ecosystems.

Table 1: Quantitative Hazard and Storage Data (Summarized from standardized Pybox derivative Safety Data Sheets)

ParameterSpecification / ClassificationOperational Rationale
Hazard Statements H315 (Skin Irrit. 2), H319 (Eye Irrit. 2)Requires barrier protection (Nitrile/Butyl gloves, goggles).
Storage Temperature 15–25°C (Room Temperature)Prevents thermal degradation of the oxazoline rings.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents slow oxidation and moisture absorption.
Waste Classification Hazardous Organic / Heavy MetalMust not be discharged into municipal sewage systems.

Waste Segregation Logic (The "Complexation Factor")

The most critical error laboratories make is treating all Pybox waste as standard organic waste. In practice, 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine is rarely disposed of in its pure, uncomplexed form. It is typically bound to metals like Ruthenium (Ru), Copper (Cu), or Lanthanum (La) during catalysis.

  • Uncomplexed Ligand: Can be disposed of via standard high-temperature incineration in a halogenated or non-halogenated organic waste stream.

  • Metal-Complexed Ligand: Must be diverted to a heavy metal waste stream. Incinerating heavy metals in standard organic streams can lead to toxic atmospheric emissions or damage to the incinerator's catalytic scrubbers.

G Start Reaction Mixture Containing Pybox Ligand ComplexCheck Complexed with Transition Metal? Start->ComplexCheck MetalWaste Heavy Metal Waste Stream (Aqueous/Organic Split) ComplexCheck->MetalWaste Yes SolventCheck Halogenated Solvent Used? ComplexCheck->SolventCheck No Halogenated Halogenated Organic Waste (Incineration) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Incineration) SolventCheck->NonHalogenated No

Decision matrix for Pybox ligand waste stream segregation.

Step-by-Step Methodologies

Protocol A: Routine Disposal of Reaction Mixtures (Metal-Complexed)

This protocol ensures that the metal-ligand complex is safely quenched and containerized without cross-contaminating standard organic waste[2].

  • Quenching: Transfer the reaction mixture to a fume hood. Slowly add a quenching agent (e.g., saturated aqueous ammonium chloride or a weak acid) dropwise while stirring.

    • Causality: This neutralizes any reactive intermediates and often helps precipitate the metal-Pybox complex or partition it into the aqueous phase.

  • Phase Separation: If a biphasic system forms, transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to ensure all organic ligand is captured.

  • Segregation:

    • Place the organic layers (containing the Pybox ligand) into the designated Halogenated or Non-Halogenated Organic Waste carboy.

    • Place the aqueous layer (containing the bulk of the transition metal) into the Aqueous Heavy Metal Waste carboy.

    • Critical Check: If the metal remains tightly bound to the ligand in the organic phase (evidenced by intense coloration), the entire organic volume must be labeled as Metal-Contaminated Organic Waste .

  • Labeling: Clearly label the container with "Contains: 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine" and explicitly list the specific transition metal used.

Protocol B: Solid Spill Cleanup (Uncomplexed Ligand)

Execute this protocol if the pure solid ligand is spilled during weighing or transfer.

  • Isolate: Evacuate unnecessary personnel. Ensure local exhaust ventilation (fume hood or snorkel) is active.

  • PPE Verification: Don a fitted N95 dust mask (or respirator), chemical safety goggles, and nitrile gloves[1].

    • Causality: The solid powder poses a severe eye irritation risk and can be inhaled as fine particulate.

  • Containment: Do not use water, as this can spread the compound and make it harder to recover. Instead, cover the spill with an (e.g., sand or vermiculite)[3].

  • Collection: Use a non-sparking anti-static scoop to collect the absorbed mixture. Place it into a sealable, airtight, compatible waste container (e.g., a heavy-duty resealable polyethylene bag or a dedicated solid waste jar).

  • Surface Decontamination: Wipe the area with a disposable towel dampened with a mild solvent (like isopropanol) to pick up residual dust, placing the towel in the same solid waste container.

  • Disposal: Label as "Hazardous Solid Organic Waste - Pybox Ligand" and transfer to the facility's hazardous waste collection point for incineration.

References

  • Title: Safety Handling and Storage Guidelines for Pyridine Source: Washington State University Environmental Health & Safety URL: [Link]

  • Title: Safety Handling and Storage Guidelines for Pyridazine Compounds Source: R. Lavie Chemical Safety News URL: [Link]

Sources

Handling

Personal protective equipment for handling 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine

Operational Safety and Handling Guide: 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine Introduction 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine—commonly referred to as an (R)-Ethyl-Pybox ligand—is a highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine

Introduction

2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine—commonly referred to as an (R)-Ethyl-Pybox ligand—is a highly specialized chiral scaffold used extensively in asymmetric transition-metal catalysis. While its catalytic utility in drug development is well-documented, its handling requires rigorous safety protocols. As a fine crystalline powder, it presents specific inhalation, dermal, and ocular hazards. This guide provides researchers with a self-validating, causality-driven protocol for Personal Protective Equipment (PPE) selection, operational handling, and disposal.

Hazard Causality and PPE Selection

Understanding the physicochemical properties of Pybox ligands is critical for effective risk mitigation. Based on hazard classifications for analogous oxazoline-pyridine derivatives ()[1], these compounds are categorized as:

  • Skin and Eye Irritants (H315, H319): The lipophilic nature of the ethyl-oxazoline rings allows the compound to interact with epidermal layers and ocular mucosa, disrupting lipid bilayers and causing acute irritation ()[1].

  • Respiratory Irritants (H335): The low bulk density of the powder makes it prone to aerosolization. Inhalation of these micro-particulates can cause immediate respiratory tract irritation ()[2].

  • Combustible Solids: Classified under Storage Class 11, these organic ligands pose a localized fire risk if exposed to strong oxidizers or static discharge ().

To neutralize these risks, PPE must be selected not just for compliance, but as a functional barrier tailored to the chemical's physical state.

Quantitative PPE Specification Matrix

The following table outlines the required PPE, grounded in standardized laboratory safety regulations.

Hazard RouteEquipment SpecificationCausality & Justification
Ocular Unvented Chemical Splash GogglesPrevents ingress of aerosolized Pybox dust into the ocular cavity. Standard safety glasses are insufficient due to lateral gaps.
Dermal (Hands) Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides a robust barrier against solid organic particulates. Double-gloving is recommended during spill cleanup.
Dermal (Body) 100% Cotton or Flame-Resistant Lab CoatMitigates the risk of static discharge igniting the combustible solid. Synthetic fabrics (e.g., polyester) must be avoided.
Respiratory N95 or P100 Particulate RespiratorMandatory if weighing outside a certified fume hood to filter out fine crystalline dust ().

Operational Protocol: Safe Handling and Dispensing

This step-by-step workflow ensures that the handling of the (R)-Ethyl-Pybox ligand is a self-validating system, where each step verifies the safety of the next.

Step 1: Pre-Operation Assessment

  • Verify the fume hood face velocity is operating between 0.4 and 0.6 m/s.

  • Ensure the workspace is entirely free of incompatible materials, specifically strong oxidizing agents and strong acids ()[3].

  • Ground all metal receiving equipment to prevent static buildup, as Pybox powders can ignite under static discharge ()[4].

Step 2: PPE Donning Sequence

  • Inspect nitrile gloves for pinholes by inflating them slightly. Don the first pair.

  • Put on the 100% cotton lab coat, buttoning it completely to the neck.

  • Don the N95/P100 respirator (if local exhaust is unavailable) and perform a positive/negative pressure seal check.

  • Don unvented chemical goggles.

  • Don a second pair of nitrile gloves over the cuffs of the lab coat.

Step 3: Dispensing Methodology

  • Place a tared, anti-static weighing boat or sealable vial on the analytical balance inside the fume hood.

  • Using an anti-static spatula, transfer the 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine slowly to minimize dust generation.

  • Immediately seal the source container and the weighing vial before removing them from the fume hood.

Step 4: Doffing and Decontamination

  • Remove the highly contaminated outer gloves inside the fume hood, turning them inside out to trap residual powder.

  • Dispose of the outer gloves in a designated solid hazardous waste container.

  • Remove goggles and lab coat.

  • Wash hands and forearms thoroughly with soap and water ()[1].

Spill Response and Disposal Plan

Even with rigorous protocols, accidental spills can occur. The response must prioritize containment over immediate cleanup.

Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area ()[1].

  • Suppress: Do not dry-sweep, as this will aerosolize the irritating dust ()[1]. Instead, lightly moisten the spilled powder with a compatible, low-volatility solvent (e.g., water or a small amount of isopropanol) to bind the particulates ()[2].

  • Absorb: Use an inert absorbent material (e.g., diatomaceous earth or sand) to collect the moistened ligand ()[2].

  • Contain: Transfer the absorbed mixture into an airtight, chemically resistant hazardous waste container using non-sparking tools ()[4].

Disposal Plan: Do not flush the ligand or any contaminated materials down the drain ()[1]. Dispose of the sealed waste container through an approved hazardous waste disposal facility, clearly labeled as "Hazardous Organic Solid Waste: Contains Pyridine Derivatives" ()[3].

Workflow Visualization

G A Pre-Operation: Hazard Assessment B Don PPE: N95, Nitrile Gloves, Goggles, Lab Coat A->B C Dispense in Certified Fume Hood B->C D Spill Detected? C->D E Spill Protocol: Moisten & Absorb D->E Yes F Hazardous Waste Disposal D->F No E->F G Doff PPE & Wash Hands F->G

Operational workflow and spill response logic for handling Pybox ligands.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine
Reactant of Route 2
2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine
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